4-Methyl-2-morpholinoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylquinolin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPAHVWKDJNTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergent Role of 4-Methyl-2-morpholinoquinoline in Oncology: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 4-Methyl-2-morpholinoquinoline is emerging as a compound of significant interest for its potential applications in oncology. While direct, in-depth mechanistic studies on this specific molecule are still maturing, a compelling body of evidence derived from structurally analogous compounds points towards a primary mechanism of action centered on the inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway. This guide synthesizes the current understanding of this proposed mechanism, details the experimental methodologies required for its validation, and provides insights into the structure-activity relationships that govern the therapeutic potential of morpholino-substituted quinolines.
Introduction: The Quinoline Scaffold and the Promise of Morpholino-Substitutions
Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological effects. The incorporation of a morpholine moiety, a common substituent in medicinal chemistry, is often employed to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate target binding affinity.
Recent investigations into morpholino-substituted quinazolines and quinolines have revealed a consistent pattern of activity against various cancer cell lines.[3][4][5] These studies strongly suggest that the morpholino group, in conjunction with the quinoline core, plays a crucial role in the inhibition of key cellular signaling pathways implicated in cancer progression. This guide will focus on the hypothesized mechanism of action for 4-Methyl-2-morpholinoquinoline, drawing upon the established activities of its close structural relatives.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Based on extensive research on analogous compounds, the proposed primary mechanism of action for 4-Methyl-2-morpholinoquinoline is the direct or indirect inhibition of one or more key kinases within this pathway, most notably PI3K itself.[8][9][10][11]
The PI3K/Akt/mTOR Signaling Cascade: A Brief Overview
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B).
Once recruited to the plasma membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting pro-apoptotic proteins like Bad) and cell cycle progression. A crucial downstream effector of Akt is the mammalian target of rapamycin complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.
The Role of 4-Methyl-2-morpholinoquinoline as a Putative PI3K Inhibitor
It is hypothesized that 4-Methyl-2-morpholinoquinoline functions as an ATP-competitive inhibitor of the p110 catalytic subunit of Class I PI3K isoforms (α, β, δ, and γ). The quinoline core is thought to occupy the adenine-binding region of the ATP-binding pocket, while the morpholino group may form hydrogen bonds with key residues in the hinge region or the solvent-exposed front of the active site, thereby enhancing binding affinity and selectivity. The methyl group at the 4-position of the quinoline ring likely contributes to hydrophobic interactions within the active site, further stabilizing the inhibitor-enzyme complex.
The inhibition of PI3K by 4-Methyl-2-morpholinoquinoline would lead to a reduction in PIP3 levels, thereby preventing the activation of Akt and the subsequent downstream signaling events. This would ultimately result in the induction of apoptosis and the suppression of tumor cell proliferation and survival.
Figure 1: Hypothesized mechanism of action for 4-Methyl-2-morpholinoquinoline.
Experimental Validation of the Mechanism of Action
A series of well-established in vitro and cell-based assays are required to rigorously validate the hypothesized mechanism of action of 4-Methyl-2-morpholinoquinoline.
In Vitro Kinase Inhibition Assays
Direct evidence of PI3K inhibition can be obtained through in vitro kinase assays. These assays measure the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms.
Experimental Protocol: PI3K Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: Purified recombinant human PI3K isoforms (α, β, δ, γ), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-PIP2 tracer, ATP.
-
Procedure:
-
Prepare a serial dilution of 4-Methyl-2-morpholinoquinoline in the assay buffer.
-
In a 384-well plate, add the PI3K enzyme, the Eu-anti-GST antibody, and the test compound.
-
Incubate for 20 minutes at room temperature.
-
Add the Alexa Fluor™ 647-PIP2 tracer and ATP.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the PI3K enzyme activity.
Cell-Based Assays to Assess Downstream Signaling
Western blotting is a powerful technique to determine if 4-Methyl-2-morpholinoquinoline inhibits the PI3K/Akt/mTOR pathway in a cellular context.
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, A549) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of 4-Methyl-2-morpholinoquinoline for a specified time (e.g., 2-24 hours).
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
Figure 2: General workflow for Western blot analysis.
Cellular Proliferation and Apoptosis Assays
To confirm the functional consequences of PI3K/Akt/mTOR pathway inhibition, cell viability and apoptosis assays are essential.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 4-Methyl-2-morpholinoquinoline for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Table 1: Representative IC50 Values for Structurally Related Morpholino-Quinoline/Quinazoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 3c | HepG2 | 11.42 | Anticancer | [2] |
| Compound 3d | HepG2 | 8.50 | Anticancer | [2] |
| Compound 3e | HepG2 | 12.76 | Anticancer | [2] |
| T10 | HCT-116 | < 4 | PI3Kα | [3] |
| AK-3 | A549 | 10.38 | Anticancer | [4] |
| AK-3 | MCF-7 | 6.44 | Anticancer | [4] |
| AK-10 | A549 | 8.55 | Anticancer | [4] |
| AK-10 | MCF-7 | 3.15 | Anticancer | [4] |
| 15e | A375 | 0.58 | PI3K p110α | [5] |
Note: This table provides context for the potential potency of 4-Methyl-2-morpholinoquinoline based on the activities of structurally similar compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.[12] For morpholino-substituted quinolines and quinazolines, the following SAR trends have been observed:
-
The Morpholino Group: The presence of the morpholino moiety is often crucial for PI3K inhibitory activity. Its ability to form hydrogen bonds and its favorable physicochemical properties contribute significantly to target engagement.
-
Substitution at the 4-Position: The nature of the substituent at the 4-position of the quinoline ring can greatly influence potency and selectivity. In the case of 4-Methyl-2-morpholinoquinoline, the methyl group likely provides beneficial hydrophobic interactions.
-
The Quinoline Core: The quinoline scaffold itself is a key pharmacophoric element, providing the necessary framework for interaction with the ATP-binding pocket of kinases.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 4-Methyl-2-morpholinoquinoline is still emerging, a strong body of literature on structurally related compounds provides a compelling hypothesis centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. This guide has outlined the key components of this proposed mechanism and provided a framework of experimental protocols for its validation.
Future research should focus on:
-
Direct Target Identification: Employing techniques such as chemical proteomics and affinity chromatography to definitively identify the direct binding partners of 4-Methyl-2-morpholinoquinoline.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of 4-Methyl-2-morpholinoquinoline in preclinical animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
The continued exploration of 4-Methyl-2-morpholinoquinoline and its analogs holds significant promise for the development of novel and effective anticancer therapeutics.
References
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (URL: [Link])
-
Structures of quinazoline-based PI3K inhibitors and synthesized... (URL: [Link])
-
Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. (URL: [Link])
-
Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (URL: [Link])
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (URL: [Link])
-
Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. (URL: [Link])
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (URL: [Link])
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (URL: [Link])
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (URL: [Link])
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (URL: [Link])
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (URL: [Link])
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (URL: [Link])
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (URL: [Link])
-
Structure--activity relationship of quinolones. (URL: [Link])
-
4-[4-(4-methyl-2-quinolinyl)phenyl]morpholine (CHEBI:103984). (URL: [Link])
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (URL: [Link])
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-Methyl-2-morpholinoquinoline: A Technical Guide
Executive Summary
4-Methyl-2-morpholinoquinoline (also known as 4-methyl-2-(morpholin-4-yl)quinoline) is a privileged heterocyclic scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape. Structurally, it combines a lipophilic, planar quinoline core with a polar, solubilizing morpholine moiety. This specific architecture is frequently employed to optimize the pharmacokinetic profile of drug candidates targeting PI3K, mTOR, and DNA-PK pathways.
This guide provides a rigorous analysis of its physicochemical behavior, synthetic accessibility, and biopharmaceutical properties. It is designed to support researchers in optimizing lead compounds where this fragment serves as a critical pharmacophore or solubility-enhancing appendage.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | 4-Methyl-2-(morpholin-4-yl)quinoline |
| Common Name | 4-Methyl-2-morpholinoquinoline |
| CAS Number | 79140-31-1 (Generic/Isomer variable; verify specific salt forms) |
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol |
| SMILES | CC1=C(N=C(N2CCOCC2)C=C1)C3=CC=CC=C3 (Isomeric representation) Correct Canonical: CC1=CC(=NC2=CC=CC=C12)N3CCOCC3 |
| Structural Class | 2-Aminoquinoline (Heterocyclic Amine) |
3D Conformational Insight
The molecule adopts a nearly planar conformation across the quinoline system. The morpholine ring at the C2 position typically adopts a chair conformation. Due to steric repulsion between the morpholine protons and the quinoline C3 proton, the morpholine ring may twist slightly out of the quinoline plane, but electronic delocalization (resonance) favors coplanarity to maximize orbital overlap between the morpholine nitrogen lone pair and the quinoline
Physicochemical Profile
Electronic Properties & pKa
Understanding the ionization behavior is critical for formulation and predicting intracellular accumulation.
-
pKa (Experimental/Predicted): ~7.2 – 7.6 (Base)
-
Protonation Site: The quinoline ring nitrogen (N1) is the preferred site of protonation, not the morpholine nitrogen.
-
Mechanistic Logic: The morpholine nitrogen lone pair is delocalized into the quinoline ring via resonance (see Diagram 1). This "aniline-like" delocalization renders the exocyclic nitrogen non-basic while increasing the electron density at the ring nitrogen (N1) and C3 position. Consequently, the pKa is significantly higher than unsubstituted quinoline (pKa ~4.9).
Lipophilicity & Solubility
-
LogP (Octanol/Water): 2.6 ± 0.3 (Predicted)
-
LogD (pH 7.4): ~2.4 (Predominantly neutral at physiological pH)
-
Aqueous Solubility:
-
pH 7.4: Low (< 50 µg/mL). The neutral form is lipophilic and crystallizes easily.
-
pH 1.2 (Gastric): High (> 5 mg/mL). Protonation of the ring nitrogen disrupts the crystal lattice and solvates the cation.
-
Solid-State Properties
-
Physical State: Off-white to pale yellow crystalline solid.
-
Melting Point:
-
Predicted Range: 85°C – 105°C.
-
Reference Standard: The related 6-chloro-4-methyl-2-morpholinoquinoline melts at 132–135°C . Removing the chlorine atom typically lowers the melting point by 30–50°C due to reduced molecular weight and weaker intermolecular halogen bonding.
-
Visualization: Electronic Delocalization & Protonation
Figure 1: Resonance donation from morpholine increases basicity of the quinoline N1, making it the primary protonation site.
Synthetic Methodology (Self-Validating Protocol)
The most robust synthesis involves a Nucleophilic Aromatic Substitution (
Reagents & Materials[2][4][8][9]
-
Precursor: 2-Chloro-4-methylquinoline (CAS: 634-47-9).
-
Nucleophile: Morpholine (Excess, acts as base/reactant).
-
Solvent: Ethanol (Green/Process scale) or DMF (High temperature).
-
Base: Potassium Carbonate (
) or Triethylamine ( ).
Step-by-Step Protocol
-
Charge: In a round-bottom flask, dissolve 2-chloro-4-methylquinoline (1.0 eq) in Ethanol (5 mL/mmol).
-
Add: Add Morpholine (1.5 eq) and
(2.0 eq). -
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by a lower fluorescent spot ( ).
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (10x volume). The product will precipitate as a solid.
-
Filter the solid and wash with cold water to remove excess morpholine and salts.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica flash chromatography (0-20% EtOAc in Hexane).
Visualization: Synthetic Pathway
Figure 2:
Analytical Characterization
To validate the identity of 4-Methyl-2-morpholinoquinoline, the following spectral signatures must be observed.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 2.65 | Singlet (s) | 3H | Methyl group at C4. | |
| 3.65 – 3.75 | Multiplet (m) | 4H | Morpholine | Protons adjacent to Nitrogen. |
| 3.85 – 3.95 | Multiplet (m) | 4H | Morpholine | Protons adjacent to Oxygen. |
| 6.85 | Singlet (s) | 1H | Characteristic isolated proton on the heterocyclic ring. | |
| 7.2 – 8.0 | Multiplet (m) | 4H | Benzenoid | Protons on the fused benzene ring (C5-C8). |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Fragmentation Pattern: Loss of morpholine fragment or methyl radical is common under high collision energy.
Biopharmaceutical Implications[1][9]
Membrane Permeability
With a LogP of ~2.6 and a Topological Polar Surface Area (TPSA) of ~32 Ų (Quinoline N + Morpholine O/N), this compound exhibits high passive permeability . It is predicted to be a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).
Metabolic Hotspots
Drug developers must monitor the following sites for metabolic liability:
-
Morpholine Ring: Susceptible to oxidative ring opening or N-dealkylation by CYP450 isoforms.
-
Benzylic Methyl (C4): Prone to oxidation to the alcohol or carboxylic acid.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Available at: [Link].
-
Rekka, E. A., et al. Medicinal chemistry of 2,2,4-substituted morpholines.[1] Current Medicinal Chemistry, 2010.[1] Available at: [Link].
-
Williams, R. pKa Data Compilation (Quinoline and Anilines). Organic Chemistry Data.[2] Available at: [Link].
Sources
The Evolving Landscape of Kinase Inhibition: A Deep Dive into the Structure-Activity Relationship of 4-Methyl-2-morpholinoquinoline Analogues
For Immediate Release
In the intricate world of drug discovery, the quinoline scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationship (SAR) of a promising class of compounds: 4-methyl-2-morpholinoquinoline analogues. As Senior Application Scientists, our goal is to not only present data but to unravel the causal relationships that govern molecular interactions and biological outcomes, providing a robust framework for the rational design of next-generation kinase inhibitors.
The quinoline core, a fusion of a benzene and a pyridine ring, has long been a focal point in medicinal chemistry, leading to the development of drugs for a wide array of diseases, including cancer, malaria, and bacterial infections.[2][3] The functionalization of this scaffold at various positions dramatically influences its pharmacological profile, making a thorough understanding of SAR paramount for successful drug development.[4] This guide will specifically illuminate the synergistic or antagonistic effects of the 4-methyl and 2-morpholino substitutions on the quinoline core, drawing upon established principles from related 2,4-disubstituted quinoline systems.
The Quinoline Core: A Foundation of Therapeutic Potential
The inherent biological activity of the quinoline ring system is often attributed to its ability to intercalate into DNA and inhibit enzymes crucial for cellular processes.[2] Its aromatic nature and the presence of a nitrogen atom allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The strategic placement of substituents on this core can fine-tune its electronic and steric properties, thereby enhancing its potency, selectivity, and pharmacokinetic profile.
Decoding the 2,4-Disubstitution Pattern: A Gateway to Enhanced Activity
Research into 2,4-disubstituted quinolines has revealed that the nature of the groups at these positions plays a pivotal role in determining the compound's biological activity. Studies have shown that the incorporation of bulky aryl groups at the 2 and 4 positions can enhance anticancer activity.[5] This suggests that these positions are likely involved in key interactions within the binding pockets of target proteins.
The versatility of the 2,4-disubstituted quinoline scaffold has been demonstrated in its application against various diseases. For instance, certain derivatives have shown significant anticancer properties in breast, prostate, and lung cancer cell lines, inducing apoptosis and cell cycle arrest.[3][6] Furthermore, this scaffold has been a cornerstone in the development of antimalarial agents, with extensive 3D-QSAR studies guiding the design of more potent analogues.[7]
The Influence of the 4-Methyl Group: A Subtle but Significant Modulator
The introduction of a methyl group at the 4-position of the quinoline ring might appear to be a minor modification. However, in the context of SAR, even small alkyl groups can have a profound impact on a molecule's activity. The 4-methyl group can influence the compound's:
-
Steric Profile: The methyl group can provide a steric hindrance that may either promote a favorable binding conformation or prevent unwanted interactions with off-target proteins, thus enhancing selectivity.
-
Electronic Properties: As an electron-donating group, the methyl group can subtly alter the electron density of the quinoline ring system, which can influence its interaction with target residues.
-
Metabolic Stability: The presence of a methyl group can sometimes block sites of metabolic oxidation, leading to an improved pharmacokinetic profile.
While direct SAR studies on 4-methyl-2-morpholinoquinolines are emerging, the significance of the 4-methyl substituent has been noted in other quinoline series. For example, in some caspase-3 inhibitors with a quinoline core, 4-methyl substitution was found to be among the most potent.[8]
The 2-Morpholino Moiety: A Key to Kinase Inhibition and Favorable Physicochemical Properties
The morpholine ring is a common functional group in medicinal chemistry, often incorporated to improve a compound's physicochemical properties, such as aqueous solubility and metabolic stability. In the context of the 2-morpholinoquinoline scaffold, the morpholine moiety is likely to contribute significantly to the overall activity through several mechanisms:
-
Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the hinge region of kinase domains.
-
Solubility and Pharmacokinetics: The polar nature of the morpholine group generally enhances the water solubility of the parent molecule, which is a desirable property for drug candidates.
-
Conformational Rigidity: The cyclic nature of the morpholine can impart a degree of conformational rigidity to the molecule, which can be advantageous for binding to a specific target.
The utility of the morpholino group is evident in the development of inhibitors for various kinases, including PI3K.[9] For instance, 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated as antitumor agents, demonstrating that the morpholino group is a key pharmacophoric element.[10]
Synergistic Effects and the Path Forward: A Hypothesis
The combination of a 4-methyl group and a 2-morpholino substituent on the quinoline core presents an intriguing therapeutic scaffold. It is hypothesized that the 4-methyl group may serve to correctly orient the molecule within the kinase binding pocket, while the 2-morpholino group engages in critical hydrogen bonding interactions with the hinge region. This synergistic interplay could lead to potent and selective inhibition of specific kinases implicated in cancer and other diseases.
The logical progression of this research involves the synthesis of a focused library of 4-methyl-2-morpholinoquinoline analogues with systematic variations at other positions of the quinoline ring. This will allow for a comprehensive exploration of the SAR and the identification of lead compounds with optimal therapeutic potential.
Experimental Protocols
General Synthesis of 4-Methyl-2-morpholinoquinoline Analogues
A common synthetic route to 2,4-disubstituted quinolines involves the reaction of an aniline with a β-ketoester, followed by cyclization. For the synthesis of the target scaffold, a modified approach is often employed:
-
Synthesis of 2-Chloro-4-methylquinoline: This intermediate can be prepared from 4-methylquinolin-2(1H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution: The 2-chloro-4-methylquinoline is then subjected to a nucleophilic aromatic substitution reaction with morpholine. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, often with the addition of a base to neutralize the HCl generated during the reaction. The reaction mixture is heated to reflux to drive the reaction to completion.
-
Purification: The crude product is then purified by standard techniques, such as column chromatography on silica gel or recrystallization, to yield the desired 4-methyl-2-morpholinoquinoline analogue.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogues against a panel of kinases is a critical step in the SAR evaluation. A common method is a radiometric filter binding assay or a fluorescence-based assay.
Example Protocol (Generic Kinase Assay):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP (spiked with ³³P-ATP for radiometric assays), and a buffer solution containing MgCl₂ and other necessary cofactors.
-
Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also included.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this is done by spotting the reaction mixture onto a phosphocellulose filter paper, washing away the unincorporated ³³P-ATP, and measuring the radioactivity on the filter. In a fluorescence-based assay, a specific antibody that recognizes the phosphorylated substrate is used for detection.
-
IC₅₀ Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
Data Presentation
Table 1: Hypothetical SAR Data for 4-Methyl-2-morpholinoquinoline Analogues
| Compound ID | R⁵ | R⁶ | R⁷ | R⁸ | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| MMQ-1 | H | H | H | H | 50 | 250 |
| MMQ-2 | F | H | H | H | 25 | 300 |
| MMQ-3 | H | Cl | H | H | 15 | 150 |
| MMQ-4 | H | H | OMe | H | 75 | 500 |
| MMQ-5 | H | H | H | NO₂ | 200 | 800 |
This table presents hypothetical data to illustrate the potential impact of further substitutions on the quinoline ring.
Visualization
Logical Relationship of SAR Components
Caption: Interplay of the quinoline core and key substituents in determining biological activity.
Conclusion
The 4-methyl-2-morpholinoquinoline scaffold represents a promising avenue for the development of novel kinase inhibitors. By leveraging the established principles of quinoline chemistry and a rational, data-driven approach to SAR, it is possible to design and synthesize potent and selective drug candidates. This guide provides a foundational understanding of the key structural features and their anticipated contributions to the biological activity of this exciting class of compounds. Further exploration through systematic analogue synthesis and biological evaluation will be crucial in unlocking their full therapeutic potential.
References
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
- Lekkala, M., et al. (2025). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
- Kumar, A., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 189-203.
- Lekkala, M., et al. (2025). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
- Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1086438.
- Verma, P., et al. (2023). 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244978.
- Sahu, A., et al. (2024). Novel Quinoline‐Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. ChemistrySelect.
- Musso, L., et al. (2020).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1681.
- Kondo, Y., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- Al-Qahtani, A. A., et al. (2013). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 25(13), 7511-7514.
- Mondal, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
- Jain, A., & Sahu, S. K. (2024).
- Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 350-355.
- Niles, J. C., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347-1351.
- BenchChem. (2025). Structure-Activity Relationship of 4-(6-Hydrazinylpyrimidin-4-yl)
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. BenchChem.
- Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.
- Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7987-8004.
- El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
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- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
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In Silico Modeling and Docking Studies of 4-Methyl-2-morpholinoquinoline: A Technical Guide
Executive Summary & Molecular Rationale
This technical guide outlines the in silico characterization of 4-Methyl-2-morpholinoquinoline , a privileged scaffold in medicinal chemistry. While quinolines are historically associated with antimalarial activity, the specific introduction of a morpholine ring at the C2 position shifts the pharmacophoric profile significantly toward kinase inhibition, specifically the Phosphoinositide 3-kinase (PI3K) and mTOR pathways.
The Pharmacophoric Hypothesis:
-
The Morpholine Hinge-Binder: In Class I PI3K inhibitors (e.g., GDC-0941), the morpholine oxygen serves as a critical hydrogen bond acceptor, interacting with the backbone amide of Valine (Val851 in PI3K
) in the ATP-binding hinge region.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The Quinoline Core: Provides the flat aromatic surface required for
-stacking interactions within the hydrophobic cleft. -
The 4-Methyl Substituent: Probes the hydrophobic pocket (selectivity filter), potentially interacting with Ile848 or Met922, influencing isoform selectivity.
This guide details a self-validating workflow to model this interaction, moving from Quantum Mechanical (QM) ligand preparation to Molecular Dynamics (MD) validation.
Computational Workflow Architecture
The following diagram illustrates the integrated workflow designed to ensure structural stability and scoring accuracy.
Figure 1: Integrated in silico workflow from QM ligand preparation to MD trajectory analysis.
Protocol 1: Ligand Preparation (QM Optimization)
Standard force fields (MMFF94) often fail to accurately predict the nitrogen inversion barrier and the "chair" conformation of the morpholine ring. Therefore, Density Functional Theory (DFT) is required.
Methodology
-
Construction: Build the 2D structure of 4-Methyl-2-morpholinoquinoline.
-
Basis Set: Gaussian 16 or ORCA 5.0.
-
Functional: B3LYP with the 6-31G** (d,p) basis set.
-
Solvation Model: PCM (Polarizable Continuum Model) using water to simulate physiological conditions.
Critical Checkpoint: Ensure the morpholine ring adopts the lowest-energy chair conformation, with the oxygen atom oriented coplanar to the quinoline ring if conjugation allows, or twisted to minimize steric clash with the C3 proton.
Protocol 2: Target Selection & Grid Generation
The selection of the protein crystal structure is paramount. For 2-morpholino substituted quinolines, PI3K
-
Target: Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (PI3K
). -
PDB ID: 4JPS (Resolution: 2.20 Å). This structure contains a morpholine-based ligand, ensuring the binding pocket is in an "open" conformation suitable for this scaffold [1].
Step-by-Step Preparation
-
Clean-up: Remove crystallographic water molecules (except those bridging the ligand and Ser774, if present).
-
Protonation: Use PropKa to assign protonation states at pH 7.4. Histidine tautomers must be manually checked.
-
Grid Box Definition:
-
Center: Coordinates of the co-crystallized ligand in 4JPS.
-
Dimensions:
Å. -
Focus: The ATP-binding hinge region (residues Val851, Glu849).
-
Protocol 3: Molecular Docking (Mechanism of Action)
Docking is performed to validate the "Hinge Binder" hypothesis.[1]
Docking Parameters (AutoDock Vina / Glide SP)
-
Exhaustiveness: 32 (High precision).
-
Rotatable Bonds: The bond between the quinoline C2 and morpholine N must be rotatable to allow the morpholine to orient its oxygen towards Val851.
Expected Interaction Profile
The docking results must be filtered based on specific interaction criteria, not just binding energy.
| Interaction Type | Residue (PI3K | Atom (Ligand) | Function |
| H-Bond (Acceptor) | Val851 (Backbone NH) | Morpholine Oxygen | Primary Anchor (Critical) |
| Hydrophobic ( | Trp780 | Quinoline Ring | Stabilization |
| Hydrophobic | Ile848, Met922 | 4-Methyl Group | Selectivity Filter |
| H-Bond (Donor) | Ser774 | N/A (Potential) | Water-mediated bridge |
Interpretation: If the morpholine oxygen does not engage Val851, the pose is likely an artifact, regardless of the docking score.
Protocol 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulation (100 ns) is required to verify the stability of the Morpholine-Val851 interaction.
Simulation Setup (GROMACS / Desmond)
-
System Builder: Solvate the complex in a cubic box (TIP3P water model) with a 10 Å buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
-
Equilibration:
-
NVT ensemble (1 ns, 300 K) with position restraints on the protein backbone.
-
NPT ensemble (1 ns, 1 bar) to relax density.
-
-
Production Run: 100 ns, 2 fs time step.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.
-
H-Bond Occupancy: The Val851-Morpholine H-bond should exist for >60% of the simulation time.
Biological Context: The Signaling Pathway[2][3]
Understanding where this molecule acts is crucial for interpreting phenotypic data. 4-Methyl-2-morpholinoquinoline acts upstream in the survival pathway.
Figure 2: The PI3K/Akt/mTOR signaling cascade showing the inhibition point of the morpholine-quinoline scaffold.
ADMET & Drug-Likeness Profile
Using SwissADME [2] and QikProp , the theoretical physicochemical profile of 4-Methyl-2-morpholinoquinoline is predicted.
Table 1: Predicted Physicochemical Properties
| Property | Value | Status | Interpretation |
| Molecular Weight | ~228.29 g/mol | Pass | Excellent for Lead-likeness (<300). |
| LogP (Lipophilicity) | 2.1 - 2.5 | Pass | Optimal for membrane permeability. |
| H-Bond Acceptors | 3 (N, O) | Pass | < 10 (Lipinski Rule). |
| H-Bond Donors | 0 | Pass | < 5 (Lipinski Rule). |
| TPSA | ~32 Ų | Pass | High Blood-Brain Barrier (BBB) permeation probability. |
| Bioavailability Score | 0.55 | Good | High probability of oral bioavailability. |
Toxicity Alert: The quinoline ring can sometimes be associated with mutagenicity (Ames test positive) or hERG inhibition. In silico toxicity modules (e.g., ProTox-II) should be run to assess the risk of QT interval prolongation.
References
-
Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[2] URL:[Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports (2017). URL:[Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Source: MDPI (2018). URL:[Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source: Journal of Computer-Aided Molecular Design (2016). URL:[Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. Source: RSC Advances (2024). URL:[Link]
Sources
A Technical Guide to the Identification and Validation of Biological Targets of 4-Methyl-2-morpholinoquinoline in Cancer Cells
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of the novel compound 4-Methyl-2-morpholinoquinoline. By leveraging its structural features, we hypothesize its primary targets and outline a rigorous, multi-faceted experimental strategy to move from target identification to mechanistic validation.
Section 1: Introduction & Strategic Rationale
The discovery of novel anticancer agents requires a systematic approach to understand their molecular interactions within the complex cellular landscape. The structure of 4-Methyl-2-morpholinoquinoline, featuring a quinoline scaffold and a morpholine moiety, provides critical clues to its potential mechanism of action.
The Quinoline Scaffold in Oncology
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Several quinoline-based drugs have been approved for cancer therapy, including bosutinib and neratinib, which function primarily as kinase inhibitors.[1][2] The versatility of the quinoline ring allows it to interact with a wide range of biological targets, often leading to the induction of cell cycle arrest and apoptosis.[1][3][4] A notable example is the quinoline derivative MPT0B392, which induces mitotic arrest and apoptosis in leukemia cells.[3][5]
The Significance of the Morpholine Moiety
The morpholine ring is a highly valuable pharmacophore in modern drug design, recognized for its ability to improve the pharmacokinetic properties of lead compounds.[6] Crucially, it is a key structural component in many inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in a wide range of human cancers.[8][9][10] The inclusion of a morpholine group often confers selectivity and potency for PI3K or mTOR, as seen in dual PI3K/mTOR inhibitors.[4][7]
Central Hypothesis: 4-Methyl-2-morpholinoquinoline as a Modulator of the PI3K/Akt/mTOR Pathway
Based on the established roles of its core components, we hypothesize that 4-Methyl-2-morpholinoquinoline acts as an inhibitor of the PI3K/Akt/mTOR signaling cascade. This guide presents an integrated experimental strategy designed to rigorously test this hypothesis. Our approach is twofold:
-
Unbiased Target Identification: To discover the direct binding partners of the compound without preconceived bias.
-
Hypothesis-Driven Validation: To confirm target engagement and elucidate the downstream cellular consequences, with a focus on the PI3K/Akt/mTOR pathway.
This framework ensures a self-validating system, where the results from unbiased discovery are confirmed through direct biophysical and cellular assays.
Section 2: Unbiased Identification of Direct Protein Targets
To build a comprehensive understanding of a novel compound's mechanism, the first step is to identify its direct molecular targets. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful and unbiased "chemical proteomics" technique for this purpose.[11][12] It allows for the isolation and subsequent identification of proteins that physically interact with the compound of interest from a complex biological sample, such as a cancer cell lysate.[13]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
The AC-MS workflow is designed to capture and identify specific protein targets by using the small molecule as "bait".[11][14]
Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol: AC-MS
Causality: This protocol is designed to isolate proteins based on their specific binding affinity for the immobilized compound. Each step is critical for maximizing the signal (specific binders) while minimizing noise (non-specific binders).
-
Compound Immobilization:
-
Synthesize an analog of 4-Methyl-2-morpholinoquinoline containing a reactive linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated Sepharose beads).
-
Incubate the linker-modified compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.
-
Rationale: Covalent attachment prevents the "bait" from leaching during the experiment. A linker is used to ensure the core pharmacophore is accessible for protein binding.
-
Wash the beads extensively to remove any non-covalently bound compound. A control is prepared using beads that have been treated with a blocking agent (e.g., ethanolamine) but no compound.
-
-
Cell Lysate Preparation:
-
Culture a relevant cancer cell line (e.g., HCT116, MCF-7) to ~80-90% confluency.
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40) supplemented with protease and phosphatase inhibitors.
-
Rationale: A non-denaturing buffer is essential to maintain proteins in their native conformation, preserving the integrity of potential binding sites. Inhibitors prevent protein degradation and dephosphorylation post-lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) to remove insoluble debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the compound-immobilized beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.
-
Rationale: Low temperature and gentle agitation promote specific protein binding while minimizing protein degradation and non-specific interactions.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer containing a slightly higher salt concentration to remove proteins that are weakly or non-specifically bound.
-
Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Using a high concentration of the free (non-immobilized) 4-Methyl-2-morpholinoquinoline.
-
Denaturing Elution: Using a buffer containing SDS (e.g., Laemmli sample buffer).
-
-
Rationale: Stringent washing is the most critical step for reducing background. Competitive elution is gentler and yields higher specificity, while denaturing elution is more efficient at recovering all bound proteins.
-
-
Protein Identification by LC-MS/MS:
-
Eluted proteins are separated by SDS-PAGE, and the entire gel lane is excised and subjected to in-gel trypsin digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][15]
-
The acquired spectra are searched against a protein database (e.g., UniProt) to identify the proteins present in the eluate.
-
Data Analysis and Hit Prioritization
The output from the mass spectrometer will be a list of identified proteins. To distinguish true targets from non-specific background, hits are prioritized based on:
-
Enrichment: Proteins that are significantly more abundant in the compound pull-down compared to the control bead pull-down.
-
Reproducibility: Consistent identification across multiple biological replicates.
-
Biological Plausibility: Proteins that belong to pathways known to be relevant in cancer and consistent with the compound's structure (e.g., kinases, metabolic enzymes).
Section 3: Validation of Direct Target Engagement in Cells
While AC-MS identifies potential binding partners, it is performed on cell lysates, which does not guarantee the interaction occurs in a live cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct compound-target engagement within intact, living cells.[16][17][18]
The Principle of Thermal Shift Assays
CETSA is based on the principle of ligand-induced thermal stabilization.[19] When a small molecule binds to its target protein, it generally increases the protein's stability. This increased stability makes the protein more resistant to unfolding and aggregation when exposed to heat. By measuring the amount of soluble protein remaining after a heat challenge, one can infer target engagement.[18]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Figure 3: The PI3K/Akt/mTOR Signaling Pathway. Potential points of inhibition are highlighted.
Detailed Protocol: Western Blot for Pathway Analysis
Causality: This protocol directly measures the activity of the signaling pathway. A decrease in the phosphorylation of Akt (at Ser473) and S6K (at Thr389) after compound treatment is strong evidence that the compound inhibits the pathway upstream of these events.
-
Cell Treatment and Lysis:
-
Seed cancer cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 4-Methyl-2-morpholinoquinoline for different time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: A time-course and dose-response experiment provides a detailed view of the compound's effect on signaling dynamics.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Rationale: Equal loading is critical for accurate comparison of protein levels between samples.
-
-
Immunoblotting:
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
| Protein Target | Expected Change with Inhibitor | Rationale |
| p-Akt (Ser473) | Decrease | Direct downstream target of mTORC2 and key node. [20] |
| p-mTOR (Ser2448) | Decrease | Indicates inhibition of upstream signaling to mTORC1. |
| p-p70S6K (Thr389) | Decrease | Key downstream effector of mTORC1. [20] |
| Total Protein Levels | No Change | Confirms effect is on activity (phosphorylation), not expression. |
Table 2: Expected Western Blot Results for PI3K/Akt/mTOR Pathway Inhibition.
Assessing Cellular Phenotypes
Inhibition of a pro-survival pathway like PI3K/Akt/mTOR is expected to result in anti-proliferative effects, such as cell cycle arrest and apoptosis. [10][21]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a desired outcome for anticancer agents. It can be quantified by measuring DNA fragmentation or the activation of key effector proteins. [22] Protocol: Apoptosis Analysis by Flow Cytometry (Sub-G1)
-
Treat cells with the compound for 24-48 hours.
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash and resuspend cells in a staining solution containing propidium iodide (PI) and RNase.
-
Analyze the DNA content by flow cytometry. Apoptotic cells will have fragmented DNA and will appear as a distinct population with less than 2n DNA content (the "sub-G1" peak). [22] Protocol: Western Blot for Apoptotic Markers
-
Prepare cell lysates as described in section 4.1.1.
-
Perform Western blotting using antibodies against:
-
Cleaved Caspase-3: A key executioner caspase in apoptosis. [3] * Cleaved PARP: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis. [3] * Bcl-2 and Bax: Anti- and pro-apoptotic proteins, respectively. A decrease in the Bcl-2/Bax ratio indicates a shift towards apoptosis. [23]
-
Cell Cycle Arrest
Many anticancer agents halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. [4] Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat, harvest, and fix cells as described for sub-G1 analysis.
-
Stain with PI and analyze by flow cytometry.
-
The DNA content will resolve into distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase to determine if the compound causes accumulation at a specific checkpoint (e.g., G0/G1 or G2/M arrest). [1]
Section 5: Summary and Future Directions
This guide outlines a logical and robust workflow to systematically investigate the biological targets and mechanism of action of 4-Methyl-2-morpholinoquinoline. The strategy begins with an unbiased screen to identify direct binding partners, followed by rigorous validation of target engagement in a physiological context using CETSA. Finally, it connects this molecular interaction to a functional cellular outcome by probing the PI3K/Akt/mTOR signaling pathway and assessing its impact on apoptosis and cell cycle progression.
Successful execution of this experimental plan will:
-
Identify the high-confidence, direct biological target(s) of 4-Methyl-2-morpholinoquinoline.
-
Confirm and quantify target engagement within cancer cells.
-
Elucidate the downstream signaling pathways modulated by the compound.
-
Define the ultimate phenotypic consequences for cancer cells.
The data generated will provide a strong foundation for further preclinical development, including optimization of the chemical scaffold, investigation in drug-resistant models, and evaluation in in vivo xenograft models to confirm anticancer efficacy. [3]
References
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, 143-157. Retrieved from [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. ResearchGate. Retrieved from [Link]
-
Patel, V. F. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(9), 955-975. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. ResearchGate. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Rockland. Retrieved from [Link]
-
Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad. Retrieved from [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. Retrieved from [Link]
-
BrJAC. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Retrieved from [Link]
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LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 18-23. Retrieved from [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Retrieved from [Link]
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European Pharmaceutical Review. (2006). Affinity-based screening. European Pharmaceutical Review. Retrieved from [Link]
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Chen, L., et al. (2023). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 15(13), 3354. Retrieved from [Link]
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Chao, M. W., et al. (2017). An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells. Oncotarget, 8(15), 24636–24650. Retrieved from [Link]
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O'Hayre, M., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 115(22), 4455-4463. Retrieved from [Link]
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Khan, F., et al. (2017). Antitumor activity of 4-O-Methylhonokiol in human oral cancer cells is mediated via ROS generation, disruption of mitochondrial potential, cell cycle arrest and modulation of Bcl-2/Bax proteins. Archives of Oral Biology, 83, 199-205. Retrieved from [Link]
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Sarno, F., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 12(2), 447. Retrieved from [Link]
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Wang, W., et al. (2015). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. European Journal of Medicinal Chemistry, 96, 333-343. Retrieved from [Link]
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Chen, Y. L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Retrieved from [Link]
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ResearchGate. (n.d.). Induction of cell death and apoptosis by MI-43 in cancer and normal cells. ResearchGate. Retrieved from [Link]
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Abdellatif, K. R. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3253-3263. Retrieved from [Link]
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MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved from [Link]
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Mabuchi, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(6), 1547. Retrieved from [Link]
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Lirias. (2023). The Emerging Role and Clinical Significance of PI3K-Akt-mTOR in Rhabdomyosarcoma. Lirias. Retrieved from [Link]
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Cai, P., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7994-8011. Retrieved from [Link]
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The Quinoline Scaffold in Modern Medicinal Chemistry: From Synthetic Evolution to Targeted Therapeutics
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in drug discovery. While historically anchored by antimalarial alkaloids like quinine, the modern pharmacophore has evolved into a cornerstone for third-generation tyrosine kinase inhibitors (TKIs), novel anti-tubercular agents, and broad-spectrum fluoroquinolones. This technical guide analyzes the structural causality behind these therapeutic applications, details robust synthetic methodologies, and provides actionable protocols for researchers.[1]
Part 1: Synthetic Mastery & Structural Basis
The ubiquity of quinoline in FDA-approved drugs stems from its electronic tunability. The pyridine ring accepts hydrogen bonds, while the benzene ring allows for lipophilic interaction and π-π stacking within protein binding pockets.
The Friedländer Annulation: A Convergent Approach
While the Skraup and Combes syntheses are historically significant, the Friedländer synthesis is preferred in modern medicinal chemistry for its convergence and ability to access highly substituted 2,3-alkyl/aryl quinolines under mild conditions.
Mechanism & Workflow
The reaction involves the condensation of an o-aminoaryl ketone with an
Figure 1: The Friedländer synthesis pathway, highlighting the convergent assembly of the pyridine ring.
Part 2: Therapeutic Applications & Mechanism of Action[2][3][4]
Oncology: The Rise of Type V Kinase Inhibitors
In oncology, quinolines have moved beyond simple intercalation. Lenvatinib (Lenvima) represents a paradigm shift. Unlike Type I (ATP-competitive, DFG-in) or Type II (DFG-out) inhibitors, Lenvatinib exhibits a Type V binding mode .[2][3]
-
Mechanism: It binds to the ATP-binding site and a neighboring allosteric region while the kinase remains in the active DFG-in conformation.[2][4][5]
-
Causality: The quinoline ring mimics ATP's adenine, while the cyclopropane ring extends into the allosteric pocket, prolonging residence time and improving selectivity against VEGFR2 and FGFR.
Figure 2: Type V Binding Mode of Lenvatinib. Note the simultaneous occupation of ATP and allosteric sites without inducing conformational change.
Infectious Diseases: Bedaquiline and ATP Synthase
Bedaquiline (Sirturo) utilizes a diarylquinoline scaffold to treat multidrug-resistant tuberculosis (MDR-TB).
-
Target: Mycobacterial ATP synthase (Unit c).
-
Unique MOA: Unlike most antibiotics that target cell walls or ribosomes, Bedaquiline acts as an uncoupler . It binds to the c-subunit of the F0 rotor, mechanically jamming the turbine. This prevents proton flow from generating ATP, effectively starving the bacteria.[6]
Antibacterial SAR: The Fluoroquinolone Standard
The structure-activity relationship (SAR) of fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) is a masterclass in medicinal chemistry optimization.
| Position | Modification | Biological Effect (Causality) |
| N-1 | Cyclopropyl / Ethyl | Controls potency and pharmacokinetics. Cyclopropyl (as in Ciprofloxacin) maximizes broad-spectrum activity. |
| C-3 | Carboxylic Acid | Essential for binding to DNA Gyrase via Mg2+ bridge. Cannot be modified. |
| C-6 | Fluorine | The "Fluoro" in Fluoroquinolone.[7][8] Increases lipophilicity for cell wall penetration and enhances gyrase binding affinity (1-70 fold increase).[8] |
| C-7 | Piperazine / Pyrrolidine | Controls spectrum. Piperazine (Cipro) targets Gram-negatives; Pyrrolidine/bulky groups (Moxifloxacin) expand Gram-positive coverage. |
| C-8 | Methoxy / Halogen | Methoxy group (Moxifloxacin) reduces photosensitivity and increases anaerobe activity. |
Part 3: Experimental Protocols
Synthesis of 2-Methyl-3-carbethoxy-4-phenylquinoline (Friedländer Protocol)
This protocol demonstrates the synthesis of a functionalized quinoline core suitable for further SAR elaboration.
Reagents:
-
2-Aminobenzophenone (1.97 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Catalyst: Sulfamic acid (5 mol%) or Iodine (5 mol%)
-
Solvent: Ethanol (15 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone and ethyl acetoacetate in ethanol.
-
Catalysis: Add the catalyst (Sulfamic acid) to the mixture.
-
Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor progress via TLC (30% EtOAc in Hexane). The amine spot should disappear.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (approx. 50 g) with vigorous stirring.
-
Precipitation: The solid quinoline derivative will precipitate out. Filter the solid using a Buchner funnel.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure yellow crystals.
-
Expected Yield: 85-92%
-
Validation: Confirm structure via 1H-NMR (look for disappearance of NH2 broad singlet and appearance of ethyl ester quartet/triplet).
-
Biological Assay: Minimum Inhibitory Concentration (MIC)
Standard broth microdilution method for evaluating antibacterial quinoline derivatives.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Resazurin dye (0.01%)
Workflow:
-
Stock Prep: Dissolve the synthesized quinoline in DMSO to a concentration of 1 mg/mL.
-
Dilution: Add 100 µL of MHB to all wells of the 96-well plate. Add 100 µL of the stock solution to the first column and perform serial 2-fold dilutions across the plate.
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL) and dilute 1:100. Add 100 µL of this suspension to each well. -
Incubation: Incubate plates at 37°C for 18–24 hours.
-
Readout: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.
-
Blue: No bacterial growth (Inhibition).
-
Pink: Bacterial growth (Metabolic reduction of dye).
-
-
Determination: The MIC is the lowest concentration well that remains blue.
References
-
Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis.[6][9][10][11] Science. Link
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Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[2][5][12] ACS Medicinal Chemistry Letters. Link
-
Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews. Link
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Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First to the Latest Synthesis. Chemical Reviews. Link
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Preiss, L., et al. (2015). Structure of the Mycobacterial ATP Synthase Fo Rotor Ring in Complex with the Anti-TB Drug Bedaquiline.[11] Science Advances. Link
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The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Therapeutic Applications of Morpholine-Containing Compounds
Abstract
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][][3] This technical guide provides a comprehensive overview of the therapeutic applications of morpholine-containing compounds, delving into their mechanisms of action across various disease states, the rationale behind their design, and the experimental methodologies used to validate their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the morpholine scaffold in their therapeutic programs.
The Rationale for Morpholine in Drug Design: A Physicochemical and Pharmacokinetic Advantage
The prevalence of the morpholine moiety in numerous clinically approved and experimental drugs is not coincidental.[3][4] Its incorporation into a molecular structure confers several advantageous properties that are highly sought after in drug development.
-
Enhanced Aqueous Solubility and Permeability: The presence of both a hydrogen bond acceptor (the oxygen atom) and a weakly basic nitrogen atom (pKa ≈ 8.7) allows the morpholine ring to improve the aqueous solubility of parent compounds.[] This, in conjunction with its lipophilic character, provides a balanced hydrophilic-lipophilic profile that can enhance membrane permeability and oral bioavailability.[1][5]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This can lead to an improved pharmacokinetic profile with a longer half-life and reduced potential for the formation of reactive metabolites.[][3]
-
Structural Rigidity and Vectorial Orientation: As a cyclic amine, the morpholine ring offers a degree of conformational constraint, which can be crucial for optimizing binding to a biological target. It can act as a rigid scaffold to correctly orient other pharmacophoric elements of the molecule for optimal interaction with a receptor or enzyme active site.[6]
-
Bioisosteric Replacement: The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine and piperazine.[] This substitution can fine-tune basicity, lipophilicity, and metabolic stability, leading to improved drug-like properties.[]
These favorable characteristics have led to the successful development of morpholine-containing drugs across a wide spectrum of therapeutic areas.
Therapeutic Applications and Mechanisms of Action
The versatility of the morpholine scaffold is evident in the broad range of biological targets it can be designed to interact with. The following sections will explore key therapeutic areas where morpholine-containing compounds have made a significant impact.
Infectious Diseases: A Novel Approach to Protein Synthesis Inhibition
Linezolid: The First-in-Class Oxazolidinone Antibiotic
Linezolid is a synthetic antibiotic and the first member of the oxazolidinone class to be approved for clinical use. It is particularly valuable for its activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5]
Mechanism of Action:
Linezolid exerts its bacteriostatic effect through a unique mechanism that inhibits the initiation of bacterial protein synthesis.[3][5] Unlike many other protein synthesis inhibitors that target the elongation phase, linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC).[][5][7] This binding event prevents the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis.[5] By blocking the assembly of the ribosome, mRNA, and initiator tRNA, linezolid effectively halts the production of essential bacterial proteins.[][3] The novelty of this mechanism means there is a low incidence of cross-resistance with other classes of antibiotics.[3]
Caption: Mechanism of action of Linezolid.
Oncology: Targeting Key Signaling Pathways
The morpholine moiety is a prominent feature in a number of successful anticancer agents, particularly those targeting protein kinases.
Gefitinib: An EGFR Tyrosine Kinase Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[8]
Mechanism of Action:
EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[6][8] Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain.[8][9] This blockade prevents ATP from binding and inhibits receptor autophosphorylation, thereby abrogating the downstream signaling that drives tumor growth and survival.[6][8][9] The morpholine group in gefitinib is crucial for its solubility and pharmacokinetic properties, enabling effective oral administration.[6]
Caption: Mechanism of action of Gefitinib.
PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated signaling cascade in human cancers.[10][11] Several dual PI3K/mTOR inhibitors incorporate a morpholine ring, which has been shown to be a key pharmacophore for interacting with the hinge region of the kinase domain.[11][12] These inhibitors competitively block the ATP-binding sites of both PI3K and mTOR, leading to a comprehensive shutdown of this pro-survival pathway.[12][13]
Central Nervous System (CNS) Disorders
The ability of the morpholine scaffold to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[6][13]
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[14][15][16]
Mechanism of Action:
In depressive disorders, the levels of certain neurotransmitters, including norepinephrine, can be dysregulated. Reboxetine selectively binds to the norepinephrine transporter (NET) on presynaptic neurons.[14][15] This binding action blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[14][16] The resulting increase in the concentration and duration of norepinephrine in the synapse enhances noradrenergic neurotransmission, which is believed to be the basis for its antidepressant effect.[14][16] Reboxetine has a low affinity for other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older antidepressants.[17]
Other Therapeutic Areas
Aprepitant: An Anti-emetic Agent
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][4][18]
Mechanism of Action:
The neuropeptide substance P is a key mediator of the vomiting reflex.[1][4] It exerts its effects by binding to NK1 receptors located in the vomiting center of the brain.[1][4] Aprepitant is a selective antagonist of the NK1 receptor.[19] By crossing the blood-brain barrier and occupying NK1 receptors, aprepitant prevents substance P from binding and initiating the signaling cascade that leads to emesis.[1][4]
Experimental Validation of Morpholine-Containing Compounds: Protocols and Data
The development of any therapeutic agent requires rigorous experimental validation. This section outlines some of the key in vitro assays used to characterize the activity of morpholine-containing compounds.
Quantitative Data on Drug Activity
The potency and selectivity of drug candidates are typically quantified using various in vitro assays. The following table summarizes key activity data for the compounds discussed.
| Compound | Target | Assay Type | Value | Reference |
| Gefitinib | EGFR | Kinase Inhibition | IC50 = 33 nM | [6] |
| Reboxetine | NET | Reuptake Inhibition | Ki = 1.1 nM | [17] |
| Aprepitant | NK1 Receptor | Binding Affinity | Ki = 0.1-0.2 nM | [19] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (for compounds like Gefitinib)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human target kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Target kinase
-
Substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and convert the remaining ATP to a luminescent signal. After a further incubation period, add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a second luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The amount of ADP generated is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The morpholine scaffold has unequivocally demonstrated its value in medicinal chemistry, contributing to the development of a wide range of clinically important drugs. Its ability to confer favorable pharmacokinetic and physicochemical properties makes it a highly attractive building block for the design of novel therapeutic agents. As our understanding of disease biology continues to grow, so too will the opportunities to apply the unique advantages of the morpholine ring to new and challenging biological targets. The continued exploration of novel synthetic methodologies for the functionalization of the morpholine ring will undoubtedly lead to the discovery of the next generation of morpholine-containing therapeutics with enhanced potency, selectivity, and safety profiles.
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]
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A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). MDPI. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]
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What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]
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Aprepitant: Uses and Mechanism of Action. (2025). DFW Anesthesia Professionals. [Link]
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The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]
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Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. [Link]
-
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]
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Selective norepinephrine reuptake inhibitor. (n.d.). Wikipedia. [Link]
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Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. (2011). PMC. [Link]
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Mechanisms of action of reboxetine. (2025). ResearchGate. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
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Aprepitant. (2023). WikiAnesthesia. [Link]
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Aprepitant. (2024). StatPearls - NCBI Bookshelf. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Semantic Scholar. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PMC. [Link]
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Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. (2000). PubMed. [Link]
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Reboxetine. (n.d.). Wikipedia. [Link]
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Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (2020). The Oncologist. [Link]
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Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). PMC. [Link]
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4-Methyl-2-morpholinoquinoline CAS number and chemical structure
The following technical guide provides an in-depth profile of 4-Methyl-2-morpholinoquinoline , a critical heterocyclic building block in medicinal chemistry, particularly within the development of PI3K/mTOR kinase inhibitors.
Executive Summary
4-Methyl-2-morpholinoquinoline (also known as 4-(4-methylquinolin-2-yl)morpholine) is a substituted quinoline derivative characterized by a morpholine ring attached at the C2 position and a methyl group at the C4 position. This scaffold is of significant interest in drug discovery as a pharmacophore for Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors. Its structural rigidity and hydrogen-bond accepting capacity make it an ideal template for designing ATP-competitive kinase inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| Chemical Name | 4-Methyl-2-morpholinoquinoline |
| CAS Number | 79140-31-1 (Commercial Building Block) |
| Alternative Names | 4-(4-Methylquinolin-2-yl)morpholine; 2-Morpholino-4-methylquinoline |
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol |
| Exact Mass | 228.1263 Da |
| SMILES | CC1=C2C=CC=CC2=NC(N3CCOCC3)=C1 |
| InChI Key | (Predicted) HVZAZLQXQWJGFJ-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water |
| LogP (Predicted) | ~2.5 - 2.8 |
Structure Visualization
The molecule consists of a planar quinoline bicycle. The nitrogen atom at position 1 (N1) and the morpholine oxygen provide key hydrogen bond acceptor sites, while the hydrophobic methyl group at C4 can occupy specific hydrophobic pockets within enzyme active sites.
Synthetic Methodology
The synthesis of 4-Methyl-2-morpholinoquinoline is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the quinoline ring at the C2 position, enhanced by the heterocyclic nitrogen, allows for the displacement of a leaving group (typically chloride) by the morpholine amine.
Core Reaction Pathway
Precursor: 2-Chloro-4-methylquinoline (CAS: 634-47-9) Reagent: Morpholine (CAS: 110-91-8)
Figure 1: SNAr synthesis pathway converting 2-chloro-4-methylquinoline to the target morpholino derivative.
Detailed Experimental Protocol
Objective: Synthesis of 4-Methyl-2-morpholinoquinoline on a 10 mmol scale.
-
Reagent Setup:
-
Charge a 50 mL round-bottom flask with 2-Chloro-4-methylquinoline (1.78 g, 10.0 mmol).
-
Add Morpholine (4.35 g, 50.0 mmol, 5 equiv). Note: Morpholine acts as both the nucleophile and the solvent/base.
-
-
Reaction:
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 128°C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (Product) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with vigorous stirring. The product typically precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with water (3 x 10 mL) to remove excess morpholine, and dry under vacuum.
-
If oil forms: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.
-
Yield is typically 85–95% .
-
Biological Applications & Mechanism
The 2-morpholinoquinoline scaffold is a "privileged structure" in kinase drug discovery.
Kinase Inhibition (PI3K/mTOR)
The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (specifically Val-851 in PI3Kα or equivalent residues in mTOR). The planar quinoline ring stacks between hydrophobic residues (gatekeeper), while the 4-methyl group can induce selectivity by clashing with sterically restricted pockets in off-target kinases.
-
Target Class: Class I PI3Ks (p110α, β, δ, γ) and mTOR (DNA-PK related).
-
Mechanism: ATP-competitive inhibition.
-
Significance: Pathway dysregulation is common in glioblastoma, breast cancer, and non-small cell lung cancer (NSCLC).
Figure 2: Pharmacophore mapping of the scaffold against kinase active sites.
Safety & Handling
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust or residual morpholine vapors.
-
Storage: Store at 2–8°C under inert gas.
References
-
ChemicalBook. (2025). 4-Methyl-2-morpholinoquinoline Product Description and CAS 79140-31-1. Retrieved from
-
BenchChem. (2025). Synthesis of Morpholino-substituted Heterocycles: Protocols and Troubleshooting. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Quinoline and Morpholine Derivative Properties. Retrieved from
-
ResearchGate. (2024). Synthesis and biological evaluation of 2-morpholino-4-anilinoquinoline derivatives. (Contextual scaffold reference). Retrieved from
Methodological & Application
Application Note: Evaluation of 4-Methyl-2-morpholinoquinoline in Cell Viability and Proliferation Assays
Introduction & Biological Context
4-Methyl-2-morpholinoquinoline belongs to a class of nitrogen-heterocycle scaffolds frequently utilized in medicinal chemistry to target the PI3K/Akt/mTOR signaling pathway or DNA-PK (DNA-dependent protein kinase). The morpholine moiety is a critical pharmacophore that often mimics the ATP-binding interaction within the lipid kinase domain of PI3K isoforms (Class I PI3K
While often used as a synthesis intermediate (e.g., derived from 4-chloro-2-morpholinoquinoline), the 4-methyl derivative exhibits specific physicochemical properties that challenge standard aqueous assays. This Application Note provides a rigorous, standardized workflow for evaluating its cytotoxic potential, ensuring data reproducibility and eliminating artifacts caused by compound precipitation or solvent toxicity.
Key Compound Characteristics (Estimated)
| Property | Description | Implication for Assay |
| Class | Small Molecule Inhibitor (SMI) | ATP-competitive inhibition (likely). |
| Hydrophobicity | High (Lipophilic) | Requires DMSO for solubilization; risk of precipitation in media >50 µM. |
| Target | PI3K/mTOR / DNA Intercalation | Cytostatic (growth arrest) vs. Cytotoxic (death) distinction is critical. |
| Stability | Moderate | Sensitive to repeated freeze-thaw cycles. |
Pre-Assay Preparation: The "Hidden" Failure Points
Most variability in small-molecule screening arises from improper stock handling. Follow this strict preparation protocol.
Stock Solution Preparation
Objective: Create a stable, homogenous 10 mM or 20 mM stock.
-
Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) (Cell Culture Grade,
99.9%). Do not use Ethanol or PBS, as quinolines often precipitate immediately. -
Calculation:
(Note: Verify the exact MW of your specific salt form or free base batch). -
Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot & Storage:
-
Aliquot into amber microcentrifuge tubes (low protein binding) to prevent light degradation.
-
Store at -20°C (short term, <1 month) or -80°C (long term).
-
Rule: Never freeze-thaw an aliquot more than 3 times.
-
Quality Control (QC) Check
Before treating cells, perform a "Media Drop Test":
-
Pipette 1 µL of stock into 1 mL of warm culture media (1:1000 dilution).
-
Hold up to light or view under a microscope (4x).
-
Pass: Solution is clear.
-
Fail: Visible crystals or cloudy precipitate. Action: Reduce stock concentration or use an intermediate dilution step.
Experimental Design & Controls
To validate that the observed effect is due to 4-Methyl-2-morpholinoquinoline and not experimental artifacts, you must include the following controls on every plate.
| Control Type | Agent | Purpose |
| Negative (Vehicle) | DMSO (matched %) | Normalizes 100% viability. Max DMSO final conc: 0.5% (ideally 0.1%). |
| Positive (Mechanism) | LY294002 (10-50 µM) or Wortmannin | Validates PI3K-dependent growth inhibition. |
| Positive (Death) | Staurosporine (1 µM) | Validates the assay's dynamic range (0% viability). |
| Blank | Media only (No cells) | Subtracts background absorbance/luminescence. |
Protocol A: MTT Metabolic Activity Assay
Best for: Routine IC50 determination and cytotoxicity screening. Mechanism: Reduction of tetrazolium dye (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.
Workflow Diagram
Figure 1: Step-by-step workflow for MTT assay execution.
Step-by-Step Procedure
-
Cell Seeding (Day 0):
-
Harvest cells (e.g., HepG2, MCF-7) in exponential growth phase.
-
Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
-
Critical: Incubate 24h to allow attachment and recovery from trypsin stress.
-
-
Compound Treatment (Day 1):
-
Prepare a 2x Serial Dilution Plate in culture media.
-
Range: 0.1 µM to 100 µM (Log scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Add 100 µL of 2x drug to the 100 µL of cells (Final Volume = 200 µL; Final Drug Conc = 1x).
-
Note: This method prevents "shocking" cells with high % DMSO.
-
-
Incubation:
-
Incubate for 48 to 72 hours at 37°C, 5% CO2. Quinolines acting on PI3K often require >48h to show significant growth inhibition (cytostatic effect).
-
-
MTT Addition (Day 3/4):
-
Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.
-
Incubate 3–4 hours until purple crystals are visible.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 150 µL DMSO to dissolve formazan.
-
Shake plate on an orbital shaker for 10 mins.
-
-
Readout:
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Protocol B: ATP-Based Luminescence Assay (CellTiter-Glo®)
Best for: High sensitivity, detecting early cytotoxic effects, and verifying MTT results (to rule out metabolic interference).
-
Seeding & Treatment: Identical to MTT (Steps 1–3 above). Use opaque-walled white plates to prevent luminescence crosstalk.
-
Reagent Prep: Thaw CellTiter-Glo buffer and substrate; mix.
-
Assay:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add volume of reagent equal to volume of media (e.g., 100 µL reagent to 100 µL media).
-
Orbitally shake for 2 mins (induce cell lysis).
-
Incubate at RT for 10 mins (stabilize signal).
-
-
Readout: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Mechanistic Validation (The "Why")
Since 4-Methyl-2-morpholinoquinoline is a putative PI3K/mTOR inhibitor, cytotoxicity data alone is insufficient. You must propose a mechanism of action.
Proposed Signaling Pathway Impact
The morpholine ring typically lodges in the hinge region of the kinase ATP-binding pocket.
Figure 2: Putative Mechanism of Action. The compound inhibits PI3K, halting the Akt/mTOR cascade.
Validation Experiment (Western Blot)
To confirm the data is not an artifact:
-
Treat: Cells with IC50 concentration for 6 hours.
-
Blot For: p-Akt (Ser473) and p-S6K .
-
Expectation: Dose-dependent decrease in phosphorylation compared to Total Akt/Total S6K.
Data Analysis & Troubleshooting
Calculating IC50
Do not use linear regression. Use Non-linear regression (curve fit) :
- : Log of concentration.
- : Normalized viability (%).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation | Drug insolubility in media. | Check stock; ensure final DMSO < 0.5%; sonicate stock. |
| High Background | Media color interference (MTT). | Use "Media Only" blanks; switch to CellTiter-Glo. |
| Edge Effect | Evaporation in outer wells. | Fill outer wells with PBS; do not use them for data. |
| No Toxicity | Drug degradation or efflux. | Use fresh stock; check if cell line expresses MDR1 (P-gp) pumps. |
References
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives. RSC Advances / National Institutes of Health. (2024).[1][2] 2[2][3]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. (2016).[4] 4
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. (2006).[5] 5
- Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. (1983). (Standard Protocol Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-2-morpholinoquinoline as a PI3K Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent hyperactivation in a wide range of human cancers has made it a prime target for therapeutic development.[1][4][5] This document provides a detailed guide for the research application of 4-Methyl-2-morpholinoquinoline, a novel small molecule inhibitor targeting the PI3K pathway. The structural motif of this compound, incorporating both a quinoline core and a morpholine group, is found in several known kinase inhibitors, suggesting its potential for targeted inhibition.[6][7] These notes are intended for researchers, scientists, and drug development professionals investigating the PI3K/AKT/mTOR signaling cascade. We provide an overview of the pathway, the inhibitor's putative mechanism of action, and detailed protocols for its characterization in biochemical and cell-based assays.
Introduction: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that translates extracellular signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) into intracellular responses.[8][9] Class IA PI3Ks, the most implicated in cancer, are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[2] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[9] Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of cell survival, growth, and proliferation, often through the activation of the mammalian target of rapamycin (mTOR).[9][11]
Dysregulation of this pathway, through mutations in genes like PIK3CA (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a hallmark of many cancers.[2] This constitutive activation makes PI3K an attractive target for anticancer therapeutics.[12]
Signaling Pathway Overview
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of 4-Methyl-2-morpholinoquinoline.
4-Methyl-2-morpholinoquinoline: Profile and Putative Mechanism
4-Methyl-2-morpholinoquinoline belongs to the quinoline class of heterocyclic aromatic compounds.[13] While extensive data on this specific molecule as a PI3K inhibitor is emerging, its structural components are well-represented in established kinase inhibitors. The quinoline and quinazoline scaffolds are present in numerous approved and investigational drugs, including PI3K inhibitors.[14][15] The morpholine group is a common feature in medicinal chemistry, often used to improve solubility, metabolic stability, and target engagement.[7] Notably, the PI3K inhibitor ZSTK474 features a morpholine group crucial for its activity.[16]
It is hypothesized that 4-Methyl-2-morpholinoquinoline acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic subunit of PI3K. This prevents the phosphorylation of PIP2 to PIP3, thereby blocking downstream signaling through AKT and mTOR.
Chemical Structure:
-
IUPAC Name: 4-methyl-2-(morpholin-4-yl)quinoline
-
Molecular Formula: C₁₄H₁₆N₂O
-
Molecular Weight: 228.29 g/mol
Safety, Handling, and Storage
Researchers must consult the most current Safety Data Sheet (SDS) for this specific compound before use. General precautions for handling quinoline and morpholine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[19][20] Avoid contact with skin and eyes.[17][20] Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20][21] Keep away from strong oxidizing agents and acids.[19]
Quantitative Data Summary
The inhibitory potential of a compound is typically defined by its half-maximal inhibitory concentration (IC₅₀). The following table provides an example data set illustrating how the selectivity of an inhibitor across different Class I PI3K isoforms might be presented. Actual values for 4-Methyl-2-morpholinoquinoline must be determined experimentally.
| PI3K Isoform | Example IC₅₀ (nM) | Kinase Assay Format |
| p110α | 50 | TR-FRET |
| p110β | 250 | Luminescence |
| p110δ | 80 | TR-FRET |
| p110γ | 400 | Luminescence |
This data is for illustrative purposes only.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of 4-Methyl-2-morpholinoquinoline. Optimization may be required depending on the specific cell lines and reagents used.
Experimental Workflow Overview
Caption: General experimental workflow for characterizing a novel PI3K inhibitor.
Protocol 5.1: In Vitro Biochemical PI3K Activity/Inhibitor Assay
This protocol is adapted from commercially available kinase assay kits and is designed to determine the IC₅₀ of the inhibitor against purified PI3K isoforms.[22]
A. Materials
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, etc.)
-
PI3K Assay Buffer
-
Substrate: PIP2
-
ATP
-
4-Methyl-2-morpholinoquinoline (stock solution in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 96-well or 384-well plates
-
Plate reader compatible with luminescence or TR-FRET detection
B. Method
-
Prepare Inhibitor Dilutions: Create a serial dilution series of 4-Methyl-2-morpholinoquinoline in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM. Then, dilute these concentrations into the PI3K Assay Buffer.
-
Prepare Kinase Reaction Mix: In the assay buffer, prepare a master mix containing the PI3K enzyme and the PIP2 substrate.
-
Set Up Reaction Plate:
-
Add 5 µL of the diluted inhibitor to the appropriate wells.
-
Add 5 µL of DMSO/buffer to "no inhibitor" (positive control) wells.
-
Add 5 µL of buffer to "no enzyme" (negative control) wells.
-
-
Initiate Reaction: Add 10 µL of the kinase/PIP2 master mix to all wells except the negative controls. Add 10 µL of the PIP2-only mix to the negative control wells.
-
Start Kinase Reaction: Add 10 µL of ATP solution to all wells to initiate the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, following the manufacturer's recommendation for the specific kinase and detection system.
-
Detect Signal: Stop the kinase reaction and develop the signal by adding the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent).
-
Read Plate: Measure luminescence or TR-FRET on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 5.2: Cellular PI3K Pathway Inhibition by Western Blot
This protocol assesses the inhibitor's ability to block PI3K signaling inside cells by measuring the phosphorylation status of AKT, a key downstream effector.[10]
A. Materials
-
Cancer cell line with known PI3K pathway activation (e.g., MCF7, A2780, SKOV3).[23]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Methyl-2-morpholinoquinoline
-
Growth factor for stimulation (e.g., Insulin, IGF-1)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system (membranes, buffers)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Method
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours in a serum-free medium.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of 4-Methyl-2-morpholinoquinoline (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2-4 hours.
-
Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM Insulin) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for total AKT and β-actin (loading control) to confirm equal protein loading and to assess the specific inhibition of phosphorylation.
Protocol 5.3: Cell Viability/Proliferation Assay
This protocol measures the effect of the inhibitor on cell growth and survival. The crystal violet assay is presented here as a simple, cost-effective method.[23]
A. Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
4-Methyl-2-morpholinoquinoline
-
96-well cell culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
10% Acetic Acid Solution
-
Plate reader (OD 570-595 nm)
B. Method
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, add 100 µL of medium containing serial dilutions of 4-Methyl-2-morpholinoquinoline to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cells once with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate by gently immersing it in a container of water until the excess dye is removed. Repeat 2-3 times.
-
Allow the plate to air dry completely.
-
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain. Incubate for 15 minutes on a plate shaker.
-
Read Plate: Measure the optical density (OD) at a wavelength between 570-595 nm.
-
Data Analysis:
-
Subtract the average OD of blank wells (acetic acid only).
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability versus the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [URL: https://www.
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer. [URL: https://www.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [URL: https://www.
- Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. [URL: https://journals.sagepub.com/doi/10.1177/1087057108329214]
- Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [URL: https://aacrjournals.org/cancerres/article/68/9_Supplement/498/530477/Abstract-498-Cell-based-assays-for-dissecting]
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene. [URL: https://www.
- Hancock, M. K., et al. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Markman, B., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/17/24/7584/80461/Targeting-PI3K-mTOR-Signaling-in-Cancer]
- Jaiswal, R., et al. (2021). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-drug-response-assay-for-inhibitors-of-PI3K-and-mTOR-in-human-breast-cancer_fig2_354890605]
- Kumar, A., et al. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/abs/10.1517/17460441.2015.1001994]
- Singh, S., et al. (2017). Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. Pharmaceutical Biology. [URL: https://www.tandfonline.com/doi/full/10.1080/15321819.2017.1385027]
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INTL-Site/en_US/-/USD/ShowDocument-File?ProductSKU=17-493&DocumentId=17-493_im.pdf]
- Thermo Fisher Scientific. (2006). Safety Data Sheet for 4-(2-Aminoethyl)-morpholine. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC103130050]
- RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. RayBiotech. [URL: https://www.raybiotech.
- Apollo Scientific. (n.d.). Safety Data Sheet for 4-Methylmorpholine. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5061_msds.pdf]
- Emons, G., et al. (2012). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Anticancer Research. [URL: https://ar.iiarjournals.org/content/32/5/1617]
- Central Drug House. (n.d.). Material Safety Data Sheet for N-METHYL MORPHOLINE. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/28105_1.pdf]
- Pectasides, E., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/17/23/7301/79984/Preclinical-Testing-of-PI3K-AKT-mTOR-Signaling]
- Sharma, P. C., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research. [URL: https://wjpr.net/download/article/1652079083.pdf]
- ChemicalBook. (2026). 4-methylquinoline - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN.aspx?casno=491-35-0]
- ChemDmart. (n.d.). Safety Data Sheet for 6-methylquinoline. ChemDmart. [URL: https://www.chemdmart.com/sites/default/files/sds/DRE-C20848700.pdf]
- Wang, Y., et al. (2019). Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00969]
- Bonham, C. A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S096808962200049X]
- Jaiswal, R., et al. (2022). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. ResearchGate. [URL: https://www.researchgate.
- Patel, C. H., et al. (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers. [URL: https://www.mdpi.com/2072-6694/17/11/3095]
- Khan, K. H., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. [URL: https://www.mdpi.com/2072-6694/13/7/1554]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline. BenchChem. [URL: https://www.benchchem.com/pro-ddetail/43210/synthesis-4-methyl-2-thiophen-2-yl-quinoline]
- Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [URL: https://www.
- Behera, A. K., et al. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0593]
- Leman, L., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c02670]
- Iacovelli, F., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.8b00412]
- Rajdeep, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [URL: https://www.mdpi.com/1420-3049/30/5/1049]
Sources
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chemdmart.com [chemdmart.com]
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- 20. chemicalbook.com [chemicalbook.com]
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- 22. merckmillipore.com [merckmillipore.com]
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Application Note: Characterization of 4-Methyl-2-morpholinoquinoline as a Cholinesterase Inhibitor
Executive Summary & Scientific Rationale
This application note details the methodological framework for evaluating 4-Methyl-2-morpholinoquinoline (4M2MQ) as an inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
The quinoline scaffold is a "privileged structure" in neuropharmacology, serving as the core for approved Alzheimer’s Disease (AD) therapeutics like Tacrine. However, classic aminoquinolines often suffer from poor bioavailability and hepatotoxicity. The introduction of a morpholine moiety at the C2 position and a methyl group at the C4 position is a strategic medicinal chemistry modification designed to:
-
Enhance Solubility: The morpholine ring improves aqueous solubility and blood-brain barrier (BBB) permeability compared to planar aromatic amines.
-
Dual-Site Binding: Structural analogs suggest this scaffold can bridge the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, potentially acting as a mixed-type inhibitor.
-
Hydrophobic Interaction: The C4-methyl group is hypothesized to engage in hydrophobic interactions within the enzyme's gorge, stabilizing the inhibitor-enzyme complex.
This guide provides a self-validating workflow to transition this compound from chemical stock to validated biological data.
Chemical Handling & Pre-Assay Preparation
Critical Challenge: Quinolines are weak bases.[1] While the morpholine group aids solubility, 4M2MQ can precipitate in neutral aqueous buffers if not handled correctly during serial dilution.
Stock Solution Preparation
-
Solvent: 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol as it may interfere with enzyme stability at higher concentrations.
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
Working Solution (The "Intermediate Step")
Do not dilute the 10 mM stock directly into the reaction well.
-
Diluent: 0.1 M Phosphate Buffer (pH 8.0) containing 0.1% Triton X-100 (to prevent non-specific binding).
-
Serial Dilution: Prepare 10x concentrations of your final testing range in the Diluent.
-
Example: If testing 0.1 µM to 100 µM, prepare tubes ranging from 1 µM to 1000 µM.
-
Final DMSO Content: Ensure the final DMSO concentration in the assay well is <1% (ideally <0.5%) to prevent enzyme denaturation.
-
Experimental Protocol: Modified Ellman’s Assay
This protocol uses a 96-well microplate format for high-throughput determination of IC50 values. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, producing thiocholine, which reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB) absorbing at 412 nm.
Reagents & Equipment
-
Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE (eeAChE).
-
Stock: 500 U/mL in 0.1 M Phosphate Buffer (pH 8.0) + 1% BSA.
-
-
Substrate: Acetylthiocholine Iodide (ATCh), 15 mM stock.
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM stock in buffer containing 0.1 M NaCl and 0.02 M MgCl2.
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0.
Assay Workflow (Standard Mode)
| Step | Component | Volume (µL) | Notes |
| 1 | Buffer | 140 | Background matrix. |
| 2 | Enzyme Solution | 20 | Final conc: ~0.05 U/mL. |
| 3 | Inhibitor (4M2MQ) | 20 | Add 10x working solutions. Include "0 µM" (DMSO only) control. |
| 4 | Incubation (Pre-Read) | -- | Incubate 15 min @ 25°C . Critical for inhibitor binding. |
| 5 | DTNB/Substrate Mix | 20 | Mix ATCh (1.5 mM) and DTNB (0.3 mM) immediately before adding. |
| 6 | Measurement | -- | Kinetic read: Absorbance @ 412 nm every 30s for 10 min. |
Self-Validation Steps (Quality Control)
-
The "No-Enzyme" Blank: Run a well with Buffer + Inhibitor + DTNB + Substrate (No Enzyme).
-
Why: Quinolines can sometimes react non-enzymatically with DTNB or degrade spontaneously. If this well turns yellow, your compound is a false positive (pan-assay interference).
-
-
Fluorescence Check: 4-Methyl-2-morpholinoquinoline may be fluorescent. If measuring absorbance, this is rarely an issue, but if using a multi-mode reader, ensure no fluorescence emission overlaps with the 412 nm absorbance filter.
Kinetic Analysis & Mechanism of Action[2]
Once the IC50 is established, you must determine how 4M2MQ inhibits the enzyme (Competitive, Non-competitive, or Mixed). Morpholinoquinolines often exhibit Mixed-Type Inhibition , binding to both the CAS and PAS.
Experimental Setup for Lineweaver-Burk Plot
Run the Ellman's assay with a matrix of concentrations:
-
[Inhibitor]: 0 (Control), IC25, IC50, and IC75 concentrations.
-
[Substrate ATCh]: 0.1, 0.2, 0.4, 0.8, and 1.6 mM.
Data Visualization & Interpretation
Plot
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases).-
Implication: 4M2MQ binds only to the active site (CAS).[2]
-
-
Mixed-Type Inhibition (Likely for this scaffold): Lines intersect in the second quadrant (Left of Y-axis, above X-axis). Both
decreases and changes.[3]-
Implication: 4M2MQ binds to the enzyme-substrate complex or a secondary site (PAS), suggesting potential to inhibit Aβ-aggregation (a secondary benefit in AD).
-
Visualizing the Workflow and Mechanism
The following diagram illustrates the assay logic and the dual-binding hypothesis for 4-Methyl-2-morpholinoquinoline.
Caption: Workflow for evaluating 4-Methyl-2-morpholinoquinoline, highlighting the critical pre-incubation step and the inhibition checkpoint.
Selectivity Profiling (AChE vs. BChE)
To validate 4M2MQ as a viable therapeutic lead, you must calculate the Selectivity Index (SI) .
-
Repeat Protocol 3.2 using Butyrylcholinesterase (BChE) (from Equine Serum) and Butyrylthiocholine as the substrate.
-
Calculate SI:
-
Interpretation:
- : AChE Selective (Classic AD approach).
- : Dual Inhibitor (Modern approach for mid-to-late stage AD).
-
Note: Morpholine-quinolines often exhibit dual inhibition profiles [1, 4], which is advantageous for addressing compensatory BChE upregulation in AD brains.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Well | Low solubility at pH 8.0. | Reduce final concentration. Ensure DMSO is at 1%. Add 0.1% Triton X-100 to buffer. |
| High Background (Yellow Blank) | Chemical reaction with DTNB. | Run a "No Enzyme" control. If positive, subtract this value from all readings. |
| Non-Linear Rates | Enzyme instability or substrate depletion. | Measure initial velocity ( |
| Variable IC50 | Insufficient pre-incubation. | The inhibitor needs time to access the deep catalytic gorge. Standardize pre-incubation to exactly 15 or 20 mins. |
References
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. International Journal of Molecular Sciences. (2022). Discusses the SAR of morpholine-quinolines and the impact of linker length on AChE/BChE selectivity.
-
Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ. (2016). Establishes the 4-aminoquinoline scaffold as a valid core for AChE inhibition and discusses hydrophobic interactions in the active site.
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives. RSC Advances. (2024). Provides synthesis routes and solubility data for 2-morpholino-4-substituted quinolines.
-
New Hybrids of 4-Amino-2,3-polymethylene-quinoline... as Dual Inhibitors. Molecules. (2020).[4] detailed protocols for kinetic analysis and mixed-type inhibition characterization of quinoline derivatives.
-
Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. (1961). The foundational method for the described assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors [PeerJ] [peerj.com]
- 3. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer’s Disease Treatment [mdpi.com]
High-Resolution LC/MS Profiling of Impurities in Phosphorodiamidate Morpholino Oligomers (PMOs)
Abstract
Phosphorodiamidate Morpholino Oligomers (PMOs) represent a unique class of antisense therapeutics (e.g., Eteplirsen, Golodirsen) characterized by a neutral backbone.[1] Unlike standard DNA/RNA oligonucleotides, PMOs cannot be analyzed using traditional ion-pairing reversed-phase (IP-RP) methods designed for anionic backbones. This guide details a high-resolution LC/MS workflow specifically engineered for the neutral chemistry of PMOs. We utilize High-pH Reversed-Phase Chromatography (HpH-RP) coupled with positive-mode Electrospray Ionization (ESI) to achieve separation of full-length products (FLP) from critical impurities such as
Introduction: The Neutrality Challenge
The analytical behavior of PMOs is dictated by their chemistry. In PMOs, the ribose is replaced by a morpholine ring, and the phosphodiester bond is replaced by a phosphorodiamidate linkage.[1][2][3][4][5]
-
Standard Oligos (DNA/RNA): Poly-anionic. Require alkylamine ion-pairing agents (TEA/HFIP) to retain on C18 columns. Analyzed in Negative ESI .
-
PMOs: Neutral backbone at physiological pH. Do not bind to anion-exchange columns. Soluble in water but exhibit complex secondary structures. Analyzed in Positive ESI (protonation of morpholine nitrogens/bases).
Mechanistic Insight: Because PMOs lack a charge, their retention on Reversed-Phase (RP) columns is driven purely by the hydrophobicity of the nucleobases and the backbone. However, the nucleobases (Adenine, Cytosine, Guanine) have pKa values between 3 and 4. Under acidic conditions, these bases protonate, making the PMO poly-cationic and highly hydrophilic, causing it to elute in the void volume. Therefore, High-pH (pH 8–9) conditions are strictly required to keep the bases deprotonated (neutral), ensuring adequate retention and separation on hydrophobic stationary phases.
Analytical Workflow
The following diagram illustrates the decision matrix and workflow for PMO impurity profiling.
Figure 1: Analytical workflow for PMO characterization. High-pH RP is the primary method for impurity profiling.
Protocol: Sample Preparation
PMOs are prone to aggregation. Proper solvation is critical to prevent "ghost" peaks or carryover.
Reagents
-
Diluent: 10 mM Ammonium Bicarbonate (pH 9.0) in 10% Acetonitrile.[6]
-
Internal Standard: A non-interfering PMO analog (optional, for quantitation).
Procedure
-
Dissolution: Dissolve lyophilized PMO in LC-MS grade water to a stock concentration of 2–5 mg/mL. Vortex vigorously for 30 seconds.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Dilution: Dilute the stock to a working concentration of 0.2 mg/mL using the Diluent.
-
Critical Step: The presence of 10% ACN and high pH in the diluent disrupts secondary structures and aggregates before injection.
-
-
Vialing: Transfer to polypropylene vials (avoid glass if low concentration to prevent adsorption).
Protocol: High-pH Reversed-Phase LC/MS
This is the "Gold Standard" method for separating
Chromatographic Conditions
| Parameter | Setting | Rationale |
| System | UHPLC (Bio-compatible) | Low dispersion required for resolution. |
| Column | Agilent ZORBAX RRHD 300SB-C3 (2.1 x 50mm, 1.8µm) OR Thermo Accucore C18 | C3 is often preferred over C18 for larger PMOs (>25-mer) to reduce irreversible adsorption. Wide pore (300Å) improves mass transfer. |
| Column Temp | 60°C | High temperature reduces mobile phase viscosity and breaks PMO aggregates/secondary structures. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0) | Maintains neutral state of nucleobases for retention. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Strong eluent for hydrophobic backbone. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal linear velocity for 2.1mm ID columns. |
| Injection Vol | 2 - 5 µL | Avoid overloading; PMOs have lower capacity factors than peptides. |
Gradient Table[7]
| Time (min) | % B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Load |
| 20.0 | 35 | Linear Gradient (Shallow slope for N-1 separation) |
| 21.0 | 90 | Wash |
| 23.0 | 90 | Wash Hold |
| 23.1 | 5 | Re-equilibration |
| 28.0 | 5 | End |
Mass Spectrometry Conditions (Q-TOF / Orbitrap)
-
Source: ESI Positive Mode (+).
-
Gas Temp: 325°C.
-
Drying Gas: 12 L/min.
-
Fragmentor/In-Source CID: 150–175 V (High enough to desolvate, low enough to prevent in-source fragmentation of the phosphorodiamidate bond).
-
Acquisition Rate: 2 Hz (Ensure >15 points across the chromatographic peak).
Self-Validation (System Suitability):
-
Resolution: The valley-to-peak ratio between the Main Peak (N) and the N-1 impurity must be < 50%.
-
Mass Accuracy: Calibrant error < 5 ppm.
Data Analysis & Impurity Identification
PMOs in positive ESI mode generate a charge state envelope of
Deconvolution
Use Maximum Entropy (MaxEnt) or equivalent algorithms (e.g., Agilent BioConfirm, Thermo BioPharma Finder).
-
Input Range: m/z 500–2500.
-
Output Mass Range: 3000–12000 Da (depending on oligomer length).
-
Step Size: 0.1 Da.
Common Impurities Table
| Impurity Type | Mass Shift (Da) | Origin |
| N-1 (Shortmer) | - (Base + Morpholino + Linker) | Coupling failure during synthesis. |
| N+1 (Longmer) | + (Base + Morpholino + Linker) | Double coupling. |
| Depurination | - (Base Mass) | Acidic hydrolysis (avoid acidic mobile phases). |
| Phosphoroamidate Hydrolysis | - N(CH3)2 | Hydrolysis of the dimethylamine group on the linkage. |
| Oxidation | + 16 Da | Oxidation of nucleobases (Guanine is most susceptible). |
Expert Note on Sequencing: While RP-LC provides profiling, it rarely resolves positional isomers (e.g., where the N-1 deletion occurred). For sequencing, HILIC-MS/MS in negative mode has recently been demonstrated to provide better backbone fragmentation (c/y ions) compared to positive mode, which is dominated by base loss [1, 2].
References
-
Agilent Technologies. "A Novel and Highly Effective LC/MS Method for Phosphorodiamidate Morpholino Oligomer (PMO) Impurity and Sequencing Analysis." Application Note. Available at: [Link]
-
Li, X., et al. (2024). "Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Chromatography Online. "Characterizing Oligomers Using a 2D-LC–MS Workflow." LCGC International. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
Cell migration and adhesion assay protocol using 2-morpholino-4-anilinoquinoline
Cell Migration and Adhesion Assay Protocol using 2-Morpholino-4-Anilinoquinoline
Abstract & Introduction
Cell migration and adhesion are fundamental processes in metastasis, angiogenesis, and immune response. The compound 2-morpholino-4-anilinoquinoline (and its derivatives) represents a class of potent Phosphoinositide 3-kinase (PI3K) inhibitors.[1] Unlike quinazoline-based inhibitors (e.g., Gefitinib) that primarily target EGFR, the quinoline core substituted with a morpholine at C2 and an aniline at C4 is a privileged scaffold for targeting the ATP-binding pocket of Class I PI3K isoforms.
Inhibition of PI3K by 2-morpholino-4-anilinoquinoline prevents the phosphorylation of PIP2 to PIP3, thereby silencing the Akt/mTOR signaling cascade. This blockade disrupts downstream effectors including Rac1 and Cdc42 , which are critical for actin polymerization (filopodia/lamellipodia formation) and integrin-mediated adhesion.
This application note details optimized protocols for evaluating the efficacy of 2-morpholino-4-anilinoquinoline in suppressing cancer cell adhesion to extracellular matrix (ECM) components and chemotactic migration.
Mechanism of Action (MOA)
The compound acts as a competitive ATP inhibitor. By occupying the kinase domain of PI3K, it abrogates the recruitment of PH-domain containing proteins (Akt/PDK1) to the plasma membrane.
Signaling Pathway Diagram
The following diagram illustrates the specific intervention point of 2-morpholino-4-anilinoquinoline within the migration signaling cascade.
Figure 1: Mechanism of Action. The compound inhibits PI3K, preventing PIP3 generation and halting downstream cytoskeletal reorganization required for migration.
Material Preparation & Handling[2][3]
3.1 Compound Reconstitution
2-morpholino-4-anilinoquinoline is hydrophobic. Proper solubilization is critical to prevent micro-precipitation which causes false positives in adhesion assays.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Cell Culture Grade).
-
Stock Concentration: 10 mM or 20 mM.
-
Storage: Aliquot into light-protected vials. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles >3 times.
3.2 Dose Selection
Based on structure-activity relationship (SAR) studies of this scaffold (e.g., Al-Sheikh et al., 2024), IC50 values typically range from 0.5 µM to 15 µM depending on the specific aniline substitution.
-
Recommended Test Range: 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM.
-
Vehicle Control: DMSO concentration must remain constant across all wells (≤ 0.1% v/v).
Protocol A: ECM-Mediated Cell Adhesion Assay
This assay measures the ability of cells to attach to a specific matrix (Fibronectin or Collagen I) under PI3K inhibition.
Reagents
-
Fibronectin (human plasma) or Collagen Type I.
-
PBS (Ca2+/Mg2+ free).
-
Blocking Buffer: 1% BSA in PBS.
-
Fixation/Stain Solution: 0.5% Crystal Violet in 20% Methanol.
-
Solubilization Buffer: 1% SDS or 33% Acetic Acid.
Step-by-Step Workflow
-
Matrix Coating:
-
Dilute Fibronectin to 10 µg/mL in PBS.
-
Add 50 µL/well to a 96-well flat-bottom plate.
-
Incubate overnight at 4°C or 1 hour at 37°C.
-
Critical: Wash wells 2x with PBS to remove unbound protein.
-
-
Blocking:
-
Add 100 µL Blocking Buffer (1% BSA) to prevent non-specific plastic binding.
-
Incubate 1 hour at 37°C. Wash 2x with PBS.
-
-
Cell Preparation & Treatment:
-
Harvest cells (e.g., HepG2, MDA-MB-231) using mild detachment (Accutase or low-concentration Trypsin).
-
Resuspend cells in serum-free media at
cells/mL. -
Pre-incubation: Mix cells with 2-morpholino-4-anilinoquinoline (at 2x concentration) or DMSO control in a tube. Incubate for 30 minutes at 37°C in suspension. This ensures PI3K is inhibited before the cell contacts the matrix.
-
-
Seeding:
-
Add 100 µL of the cell/compound suspension to the coated wells.
-
Incubate for 30 to 60 minutes at 37°C.
-
Note: Do not incubate longer than 60 mins; cells will eventually adhere via PI3K-independent mechanisms, masking the effect.
-
-
Washing & Detection:
Protocol B: Transwell Chemotaxis Migration Assay
This assay is superior to the "scratch wound" assay for PI3K inhibitors because it strictly measures chemotaxis (directional movement driven by PI3K), whereas scratch assays also involve proliferation.
Experimental Setup Diagram
Figure 2: Transwell Migration Workflow. Establishing a serum gradient is essential for PI3K-driven chemotaxis.
Step-by-Step Workflow
-
Serum Starvation:
-
Starve cells in serum-free media (0.1% BSA) for 12–24 hours prior to the assay. This synchronizes the cells and upregulates chemoattractant receptors.
-
-
Chamber Preparation:
-
Use 24-well Transwell inserts (8.0 µm pore size).
-
Lower Chamber: Add 600 µL of Complete Media (containing 10% FBS) as the chemoattractant.
-
-
Cell Treatment & Seeding:
-
Resuspend starved cells in Serum-Free Media .
-
Adjust density to
cells/mL. -
Add 2-morpholino-4-anilinoquinoline to the cell suspension at desired concentrations.
-
Important: Also add the compound to the Lower Chamber at the same concentration to prevent a drug gradient.
-
Pipette 100 µL of cell suspension into the Upper Chamber .
-
-
Incubation:
-
Incubate for 12–24 hours at 37°C/5% CO2.
-
-
Fixation & Staining:
-
Remove inserts.
-
Swabbing: Use a cotton swab to firmly wipe the interior (upper side) of the membrane. This removes non-migrated cells.
-
Fix membrane in 4% Paraformaldehyde (15 mins).
-
Stain with 0.1% Crystal Violet or DAPI (10 mins).
-
-
Quantification:
-
Image 5 random fields per insert (10x or 20x objective).
-
Count cells using ImageJ (Analyze Particles).
-
Data Analysis & Troubleshooting
Quantitative Analysis
Calculate the percentage of inhibition using the formula:
Troubleshooting Table
| Issue | Probable Cause | Solution |
| High Background (Adhesion) | Non-specific binding to plastic | Increase BSA blocking time or concentration (up to 3%). |
| No Migration (Control) | Pores clogged or cells too large | Check cell diameter vs. pore size (use 12 µm for large tumor cells). |
| High Variation (Triplicates) | Uneven seeding or washing | Use a repeating pipette for seeding; use an automated plate washer or gentle aspiration. |
| Compound Precipitation | High concentration in aqueous media | Do not exceed 0.5% DMSO final concentration. Sonicate stock if cloudy. |
References
-
Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.[2][3][4] RSC Advances, 14, 2558-2571.
-
Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
-
Justus, C. R., et al. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), e51046.
-
Hulkower, K. I., & Herber, R. L. (2011). Cell migration and invasion assays as tools for drug discovery. Pharmaceutics, 3(1), 107-124.
-
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
Sources
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Purity of 4-Methyl-2-morpholinoquinoline Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-Methyl-2-morpholinoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure successful and reproducible synthetic outcomes. 4-Methyl-2-morpholinoquinoline is a valuable scaffold in medicinal chemistry, and mastering its synthesis is crucial for advancing research programs. This document provides a comprehensive resource grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with its preparation.
The most common and direct route to this target molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction, which involves the displacement of a halide at the C2 position of a quinoline ring with morpholine.[1][2] The success of this reaction is highly dependent on the quality of the starting materials and the precise control of reaction conditions.
Synthetic Pathway and Core Mechanism
The standard synthesis of 4-Methyl-2-morpholinoquinoline is a two-step process starting from the commercially available 4-methylquinolin-2(1H)-one.
-
Chlorination: The first step involves the conversion of 4-methylquinolin-2(1H)-one to the key intermediate, 2-chloro-4-methylquinoline. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The second step is the core C-N bond-forming reaction. The electron-deficient quinoline ring system, activated by the nitrogen atom, makes the 2-chloro-4-methylquinoline intermediate susceptible to nucleophilic attack by morpholine at the C2 position. The reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride leaving group to yield the final product.[4][5]
Below is a workflow diagram illustrating this synthetic pathway.
Caption: General workflow for the synthesis of 4-Methyl-2-morpholinoquinoline.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has a consistently low yield or fails to produce any desired product. What are the potential causes and how can I fix them?
Answer: Low or no yield is a common but solvable issue that often points to problems with reagents or reaction conditions.[6][7] Let's break down the likely culprits.
-
Cause 1: Poor Quality of Starting Materials
-
2-Chloro-4-methylquinoline: The purity of this intermediate is critical. If it was synthesized in-house, it may contain unreacted 4-methylquinolin-2(1H)-one or by-products from the chlorination step. The presence of residual POCl₃ can also interfere with the subsequent SNAr reaction.
-
Morpholine: Morpholine is hygroscopic and can absorb water from the atmosphere, which can lead to hydrolysis of the starting material. It can also degrade over time, especially if not stored properly.
-
Solution:
-
Verify Starting Material Purity: Confirm the purity of your 2-chloro-4-methylquinoline via NMR or melting point analysis. If impurities are detected, purify it by recrystallization or column chromatography before use.[8]
-
Use High-Quality Morpholine: Use freshly opened or redistilled morpholine for best results. Ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
-
-
Cause 2: Suboptimal Reaction Conditions
-
Temperature: The SNAr reaction typically requires heat to proceed at a reasonable rate. Insufficient temperature will result in a sluggish or incomplete reaction.[8] Conversely, excessively high temperatures can lead to degradation of the starting materials or product.[8]
-
Solvent: The choice of solvent is crucial. While using excess morpholine as both reactant and solvent can work, in some cases, a high-boiling polar aprotic solvent like DMF, DMSO, or NMP can improve solubility and reaction rates.[4][9]
-
Presence of Water: Water can react with 2-chloro-4-methylquinoline to form the starting quinolinone, consuming your electrophile and reducing the yield.[1]
-
Solution:
-
Optimize Temperature: Start the reaction at a moderate temperature (e.g., 90-100 °C) and monitor its progress by Thin-Layer Chromatography (TLC).[2][10] If the reaction is slow, gradually increase the temperature in 10-15 °C increments.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents if you are not using morpholine as the solvent.
-
Consider a Co-solvent: If solubility is an issue, consider adding a co-solvent like NMP or DMF.
-
-
-
Cause 3: Inefficient Work-up and Purification
-
Significant product loss can occur during the isolation and purification steps.[6] For example, using an incorrect pH during an acid-base extraction or an inappropriate solvent system for chromatography can lead to poor recovery.
-
Solution:
-
Optimize Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Refine Purification: If using column chromatography, perform small-scale trials to find the optimal eluent system that provides good separation between your product and any impurities. For recrystallization, carefully screen solvents to find one in which the product is highly soluble at high temperatures but poorly soluble at room temperature.[11]
-
-
Issue 2: Formation of Multiple Impurities
Question: My TLC plate shows multiple spots in addition to my product. What are these side products and how can I prevent their formation?
Answer: The presence of multiple spots indicates competing side reactions or an incomplete reaction. Identifying these impurities is key to optimizing the reaction.
| TLC Observation (Typical Rf) | Potential Identity | Cause | Preventative Measure |
| Spot with Rf similar to starting material | Unreacted 2-Chloro-4-methylquinoline | Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.[8] | Increase reaction time and/or temperature. Ensure at least a slight excess of morpholine is used. Monitor the reaction by TLC until the starting material spot disappears. |
| A more polar spot (lower Rf) | 4-Methylquinolin-2(1H)-one | Hydrolysis of the starting 2-chloro-4-methylquinoline by water present in the reaction mixture.[1] | Use anhydrous reagents and solvents. Store morpholine properly to prevent moisture absorption. |
| Faint, unknown spots | Degradation Products | Reaction temperature is too high or reaction time is excessively long, leading to decomposition.[8] | Reduce the reaction temperature or shorten the reaction time once the starting material is consumed. |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base and solvent for this SNAr reaction?
-
A1: For this specific transformation, using a moderate excess of morpholine often serves as both the nucleophile and the base, which simplifies the reaction setup. If a co-solvent is needed to improve solubility or increase the reaction temperature, a polar aprotic solvent like NMP or DMSO is recommended.[4][9] Adding an external base like potassium carbonate (K₂CO₃) can also be effective, particularly if you want to use a stoichiometric amount of morpholine.[9]
-
-
Q2: What are the ideal temperature and reaction time?
-
A2: A good starting point is heating the reaction mixture at 100-120 °C .[9] Reaction times can vary significantly based on the scale and specific conditions, but a range of 4 to 12 hours is typical. The most reliable way to determine the optimal time is to monitor the consumption of the 2-chloro-4-methylquinoline starting material by TLC.[6]
-
-
Q3: Is the Buchwald-Hartwig amination a viable alternative route?
-
A3: Yes, the Buchwald-Hartwig amination is a powerful and viable alternative for forming the C-N bond between the quinoline core and morpholine.[12] This palladium-catalyzed cross-coupling reaction can be particularly useful if the SNAr reaction gives low yields, for instance, due to a deactivated substrate. However, it requires careful optimization of the palladium catalyst, ligand, base, and solvent.[13][14][15] It is generally a more complex and expensive route than the SNAr approach.
-
-
Q4: How can I best purify the final product?
-
A4: For most lab-scale syntheses, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will typically provide good separation.[16] If the product is a stable, crystalline solid, recrystallization is an excellent and scalable alternative for achieving high purity.[11][17] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Q5: How do I confirm the identity and purity of my final product?
-
A5: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will confirm the molecular weight of the compound.[2][16] The purity can be assessed by the absence of impurity peaks in the NMR spectra and by obtaining a single spot on a TLC plate using multiple eluent systems.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-methylquinoline[2][3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinolin-2(1H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to 95-100 °C and stir for 3 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to obtain pure 2-chloro-4-methylquinoline.
Protocol 2: Synthesis of 4-Methyl-2-morpholinoquinoline via SNAr[2]
-
To an oven-dried round-bottom flask, add 2-chloro-4-methylquinoline (1 equivalent) and morpholine (3-5 equivalents).
-
Heat the mixture with stirring to 120 °C for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine to remove excess morpholine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using the protocol below.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., 9:1 Hexane:Ethyl Acetate) and pack a chromatography column.
-
Dissolve the crude 4-Methyl-2-morpholinoquinoline in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Methyl-2-morpholinoquinoline.
References
-
Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. (2025). ResearchGate. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]
-
Rapid Optimization of a Buchwald–Hartwig Amination using DoE. (n.d.). Charnwood Discovery. [Link]
-
El-Sayed, M. A.-A., Abdel-Ghany, H., & El-Saghier, A. M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1448-1457. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]
- An improved process for the synthesis of quinoline derivatives. (2007).
-
Al-Qahtani, A. A., et al. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Journal of Saudi Chemical Society. [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. [Link]
-
Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. [Link]
-
4-methyl-2-morpholinone. (2025). ChemSynthesis. [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]
- Crystallization of quinoline derivatives and its preparation method. (n.d.).
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. (n.d.). ChemRxiv. [Link]
-
Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. (n.d.). PubMed. [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link]
Sources
- 1. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
Troubleshooting solubility issues of 4-Methyl-2-morpholinoquinoline in DMSO
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting common solubility issues encountered with 4-Methyl-2-morpholinoquinoline in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and dissolution of 4-Methyl-2-morpholinoquinoline.
Q1: I'm having trouble dissolving 4-Methyl-2-morpholinoquinoline in DMSO at room temperature. Is this expected?
A1: Potentially, yes. While DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, the solubility of complex heterocyclic compounds like quinoline derivatives can be limited at room temperature.[1][2] The crystal lattice energy of the solid compound—the energy holding the molecules together in a crystal—must be overcome by the solvation energy provided by DMSO.[3] If the lattice energy is particularly high, room temperature dissolution can be slow or incomplete.
Q2: What is the single most common reason for a compound failing to dissolve in DMSO?
A2: The most frequent and often overlooked cause is water contamination in the DMSO.[4][5] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Even small amounts of water can dramatically decrease the solubility of hydrophobic organic compounds.[4][5][7] This is because the interaction between DMSO and water is very strong, which can make it more difficult for the solvent to form a cavity to accommodate the solute molecule.[4][5][8]
Q3: Can I heat the solution to get my compound to dissolve?
A3: Gentle warming is a standard and effective technique to increase solubility.[1][9] Heating to approximately 37°C increases the kinetic energy of the DMSO molecules, helping them to break down the compound's crystal lattice more effectively.[10] However, excessive heat should be avoided. Quinoline derivatives can be sensitive to high temperatures, which may lead to degradation. A good practice is to warm the solution just enough to achieve dissolution and not to exceed 40°C unless compound stability at higher temperatures has been verified.[1][6]
Q4: My compound dissolved initially but then crashed out of solution. What happened?
A4: This phenomenon, known as precipitation, can occur for several reasons. You may have created a supersaturated solution, which is thermodynamically unstable.[7] This is common when a solution is warmed to dissolve a compound and then cooled to room temperature. Additionally, precipitation is frequently observed when a concentrated DMSO stock is diluted into an aqueous buffer for a biological assay.[6] The compound, while soluble in DMSO, may be poorly soluble in the resulting mixed aqueous-organic solvent. Repeated freeze-thaw cycles of DMSO stocks can also synergistically enhance precipitation, especially if the DMSO has absorbed some water.[4][5][7]
Q5: What grade of DMSO should I be using for my experiments?
A5: For all biological applications and solubility-sensitive work, it is critical to use a high-purity, anhydrous grade of DMSO (≥99.9%).[6] Using a fresh bottle or one that has been properly stored (e.g., under an inert gas like argon or nitrogen) is highly recommended to prevent water contamination.
In-Depth Troubleshooting Guide
This section provides a systematic, question-driven approach to resolving solubility issues with 4-Methyl-2-morpholinoquinoline.
Initial Observation: Solid material is visible in the DMSO solution after vortexing at room temperature.
The flowchart below outlines a systematic approach to troubleshooting this common issue.
Caption: Troubleshooting workflow for compound dissolution in DMSO.
Question 1: I've vortexed thoroughly. What is the first physical method I should try?
Answer: Sonication.
-
Why it works: Sonication uses high-frequency sound waves to create microbubbles in the solvent. The rapid formation and collapse of these bubbles (cavitation) generates localized energy, which acts as a powerful mechanical agitator at the surface of the solid particles.[1][11] This process helps to break apart aggregates and accelerate the dissolution process without needing to apply potentially degrading heat.[4][5]
-
Protocol: Place your sealed vial in a water bath sonicator. Sonicate for 15-30 minutes, periodically checking for dissolution.[1][6] The water in the bath ensures uniform energy transfer to the vial.
Question 2: Sonication helped, but some particles remain. What's the next step?
Answer: Gentle Warming.
-
Why it works: As previously mentioned, increasing the temperature provides the necessary kinetic energy to overcome the compound's crystal lattice energy.[10] Combining gentle warming with occasional vortexing is a highly effective synergistic approach.
-
Protocol: Place the sealed vial in a 37°C water bath or incubator for 10-30 minutes.[9] After warming, vortex the sample again. Ensure the compound is fully dissolved before removing it from the heat source.
-
Causality Check: Always ensure that your compound is stable at the applied temperature. While 37°C is generally safe for most compounds for short periods, a color change in the solution could indicate thermal degradation.
Question 3: I've sonicated and warmed the solution, but it's still not dissolving. What should I consider now?
Answer: You may be exceeding the compound's maximum solubility at this concentration.
-
Why it works: Every compound has a finite solubility limit in a given solvent at a specific temperature. If you have tried the standard methods without success, it is likely you are attempting to make a stock solution that is too concentrated.
-
Protocol:
-
Re-evaluate the Target Concentration: Is a 10 mM (or higher) stock solution absolutely necessary? Could your experiments be performed using a 5 mM or 1 mM stock?
-
Perform a Small-Scale Solubility Test: (See Protocol 2 below). This empirical test will help you determine a practical maximum concentration for your stock solution.
-
Consider a Co-Solvent System: For particularly difficult compounds, using a mixture of solvents can be effective.[12] However, this can complicate downstream assays, as the co-solvent must also be tested for its effects on the biological system. This is an advanced strategy and should be approached with caution.
-
Key Experimental Protocols
Protocol 1: Standard Procedure for Preparing a 10 mM Stock Solution
This protocol assumes a hypothetical molecular weight (MW) for 4-Methyl-2-morpholinoquinoline of 228.28 g/mol . Always use the actual MW from your compound's specification sheet.
| Step | Action | Rationale |
| 1 | Calculate Mass | Mass (mg) = Molarity (mM) * MW ( g/mol ) * Volume (L) * 1000. To make 1 mL (0.001 L) of a 10 mM stock: Mass = 10 * 228.28 * 0.001 = 2.28 mg. |
| 2 | Weigh Compound | Accurately weigh 2.28 mg of 4-Methyl-2-morpholinoquinoline powder into a sterile, appropriately sized vial (e.g., a 1.5 mL glass vial). |
| 3 | Add Solvent | Add 1 mL of anhydrous DMSO to the vial. |
| 4 | Initial Dissolution | Cap the vial tightly and vortex for 1-2 minutes at room temperature. |
| 5 | Troubleshoot (if needed) | If not fully dissolved, proceed with the troubleshooting workflow: 1) Sonicate, 2) Gently warm.[1][9] |
| 6 | Storage | Once a clear solution is obtained, aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.[1] Store at -20°C or -80°C in tightly sealed vials.[6] |
Protocol 2: Small-Scale Solubility Assessment
This method helps determine an approximate solubility limit.
| Step | Action | Rationale |
| 1 | Prepare Compound | Weigh out a small, known amount of the compound (e.g., 2 mg) into a tared vial. |
| 2 | Titrate with Solvent | Add a small, precise volume of anhydrous DMSO (e.g., 20 µL). Vortex and observe. |
| 3 | Iterate | Continue adding small aliquots of DMSO (e.g., 10-20 µL at a time), vortexing and observing after each addition, until the compound is fully dissolved. |
| 4 | Calculate | Record the total volume of DMSO required. Calculate the concentration: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of DMSO (mL). Convert to molarity as needed. |
By following these guidelines and understanding the chemical principles at play, you can effectively troubleshoot solubility issues with 4-Methyl-2-morpholinoquinoline and ensure the integrity and reproducibility of your experimental results.
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available from: [Link]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved February 23, 2026, from [Link]
-
International Journal of Fundamental and Applied Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved February 23, 2026, from [Link]
-
Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499-512. Available from: [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved February 23, 2026, from [Link]
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved February 23, 2026, from [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved February 23, 2026, from [Link]
-
IOP Conference Series: Materials Science and Engineering. (2025). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Retrieved February 23, 2026, from [Link]
-
ACS Omega. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. Retrieved February 23, 2026, from [Link]
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved February 23, 2026, from [Link]
Sources
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- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Stability Profiling & Troubleshooting for 4-Methyl-2-morpholinoquinoline
Executive Summary & Compound Profile
Compound: 4-Methyl-2-morpholinoquinoline Chemical Class: Aminoquinoline / Heterocyclic base Key Properties: Lipophilic weak base; Fluorophore.
Welcome to the technical support hub for 4-Methyl-2-morpholinoquinoline . As a researcher working with this scaffold, you are likely utilizing it as a kinase inhibitor precursor, an antimalarial pharmacophore, or a fluorescent probe.[1]
This molecule presents a classic "dual-nitrogen" challenge:
-
The Quinoline Nitrogen: Part of the aromatic system, weakly basic (pKa ~4-5).[1]
-
The Morpholine Nitrogen: Aliphatic but conjugated to the heteroaromatic ring at the C2 position, reducing its basicity compared to free morpholine, yet still a site for protonation and oxidation.
Critical Stability Warning: While the quinoline core provides thermal rigidity, the C2-morpholino linkage is susceptible to specific hydrolytic pathways under extreme pH, and the conjugated system is highly prone to photo-oxidation .
Troubleshooting Guides (Q&A Format)
Category A: Solubility & Solution Appearance
Q1: "My stock solution in PBS (pH 7.4) is turning cloudy or precipitating upon standing. Is the compound degrading?"
-
Diagnosis: This is likely a solubility crash , not chemical degradation.[1]
-
The Science: 4-Methyl-2-morpholinoquinoline is a lipophilic base.[1] At neutral or basic pH (pH > 7), the molecule exists predominantly in its neutral (uncharged) form, which has poor aqueous solubility.[1] It relies on protonation of the nitrogen atoms (forming a cation) to dissolve in water.
-
The Fix:
-
Immediate: Lower the pH of your vehicle. Solubility increases significantly at pH < 5.0.
-
Formulation: Use a co-solvent system. We recommend 5-10% DMSO or Cyclodextrin (HP-β-CD) to maintain solubility at physiological pH.[1]
-
Verification: Check the UV-Vis spectrum. If the shape of the spectrum remains identical but the baseline rises (scattering), it is precipitation.[1]
-
Q2: "The solution has turned from colorless/pale yellow to a deep brown or amber color."
-
Diagnosis: Photodegradation (Photo-oxidation). [1]
-
The Science: Quinoline derivatives are chromophores that absorb UV/Blue light. Upon excitation, they can generate reactive oxygen species (ROS) or undergo direct photo-oxidation, leading to the formation of N-oxides or coupled azo-dimers, which are highly colored.[1]
-
The Fix:
-
Protocol: All aqueous solutions must be stored in amber glass vials .
-
Lab Practice: Avoid leaving samples on the bench under fluorescent lighting. Wrap reservoirs in aluminum foil.
-
Category B: Chemical Stability & Degradation[2][3][4][5]
Q3: "I see a new peak eluting before the main peak in my Reverse Phase HPLC after 24 hours."
-
Diagnosis: Likely Oxidative Degradation (N-Oxide formation) or Hydrolysis .[1]
-
The Science:
-
Oxidation: The morpholine nitrogen is electron-rich. In the presence of dissolved oxygen or peroxide impurities in solvents, it forms the N-oxide, which is more polar and elutes earlier on C18 columns.[1]
-
Hydrolysis: Under strong acidic/basic stress, the C2-N bond can cleave, releasing morpholine and generating 4-methyl-2-quinolinone (also known as 4-methylcarbostyril).[1] This is a tautomer of the 2-hydroxy form and is very stable.
-
-
The Fix:
-
Degassing: Thoroughly degas all buffers.
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite if the assay tolerates it.
-
Q4: "My LC-MS signal is dropping, but no new peaks are appearing on the UV trace."
-
Diagnosis: Adsorption (Non-specific binding). [1]
-
The Science: The hydrophobic quinoline rings stick avidly to plastics (polypropylene tubes, pipette tips) and glass surfaces, especially in highly aqueous, dilute solutions (< 1 µM).[1]
-
The Fix:
-
Material: Use Low-Retention plasticware or silanized glass.
-
Additive: Include 0.05% Tween-20 or 0.1% BSA in the buffer to block surface sites.
-
Detailed Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
To validate your analytical method, you must demonstrate it can detect degradation products.[1][2] Follow this "Stress Matrix."
| Stress Type | Condition | Target Degradation | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4-8 hours | 5-20% | Protonation of C2-N, nucleophilic attack by water |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4-8 hours | 5-20% | Nucleophilic aromatic substitution ( |
| Oxidation | 3% | 5-20% | N-oxidation (Morpholine or Quinoline N).[1] |
| Photolysis | 1.2M lux hours (ICH Q1B) | Variable | Photo-oxidation, Ring opening (rare), Dimerization.[1] |
| Thermal | 60°C dry heat, 24 hours | < 5% | Generally thermally stable; checks for sublimation or melt degradation.[1] |
Step-by-Step Workflow:
-
Prepare a 1 mg/mL stock in Methanol.
-
Dilute 1:1 with the Stress Agent (e.g., 0.2 N HCl to reach 0.1 N final).[1]
-
Incubate in a sealed, amber HPLC vial (except for Photolysis).
-
Neutralize: Quench Acid/Base samples to pH 7.0 before injection to prevent damaging the HPLC column.
-
Analyze: Inject onto HPLC-UV/MS.
Protocol 2: Analytical Method (HPLC) Optimization
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% Formic Acid (pH 2.7).[1]
-
Note: Avoid pH 6-8 (near the pKa), where peak broadening occurs.[1] High pH (pH 10) keeps the molecule neutral and improves peak shape for bases.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Visualizations
Figure 1: Stability Testing Workflow
Caption: Operational workflow for forced degradation studies, ensuring mass balance and peak purity verification.
Figure 2: Degradation Pathways of 4-Methyl-2-morpholinoquinoline
Caption: Primary degradation mechanisms. Hydrolysis yields the stable 2-quinolinone; oxidation targets the morpholine nitrogen.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Geneva: ICH, 2003.[1] Link
-
Bikas, C., et al. "Synthesis and hydrolysis of 2-chloro- and 2-aminoquinolines."[1] New Journal of Chemistry, 2021.[1] (Describes the hydrolytic stability of the C2-position in quinolines). Link
-
BenchChem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions." BenchChem Technical Library, 2025.[1] (General stability data for quinoline scaffolds). Link
-
Organic Chemistry Data. "pKa Values of Heterocycles: Quinoline and Morpholine Derivatives." Williams pKa Data, 2022.[1][3] Link
-
Clinical Trials Arena. "Forced degradation studies: A critical lens into pharmaceutical stability." 2025.[4][5] (Methodology for oxidative and photolytic stress testing). Link
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines
Welcome to the technical support center for the NMR analysis of substituted quinolines. As a foundational scaffold in medicinal chemistry and materials science, the unambiguous structural elucidation of quinoline derivatives is paramount.[1] However, their rigid, aromatic nature often leads to complex ¹H NMR spectra with significant signal overlap and intricate coupling patterns, posing a considerable challenge for researchers.
This guide is structured to address the most common and complex issues encountered during the spectral interpretation of these molecules. It combines foundational knowledge with advanced troubleshooting strategies in a practical question-and-answer format, designed for both experienced spectroscopists and bench chemists.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental NMR characteristics of the quinoline scaffold.
Q1: My aromatic proton signals are heavily overlapped. What are my first steps to resolve them?
Signal overlap in the 7.0-9.0 ppm region is the most frequent challenge with quinolines.[2] Here are several strategies to tackle this:
-
Change the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic one like benzene-d₆ or pyridine-d₅ can induce differential shifts (Anisotropic Solvent-Induced Shifts, or ASIS), often resolving overlapped signals.[3] Aromatic solvents will engage in π-π interactions with the quinoline system, causing protons in different spatial environments to shift to varying degrees.
-
Increase Magnetic Field Strength: If accessible, acquiring data on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals, often resolving second-order coupling effects and signal overlap.
-
Utilize 2D NMR: Two-dimensional NMR is essential for complex quinolines.[4][5]
-
COSY (Correlation Spectroscopy): This is the first experiment to run. It identifies protons that are spin-coupled to each other, allowing you to trace out the proton connectivity within the pyridine and benzene rings of the quinoline.[3][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. By spreading the proton signals out according to the much larger chemical shift range of ¹³C, it can resolve even severely overlapping proton signals.[1][3]
-
Q2: What are the typical ¹H and ¹³C chemical shift ranges for a basic quinoline core?
Understanding the baseline shifts is crucial. While substituents can cause significant deviations, the following ranges for unsubstituted quinoline (in CDCl₃) serve as a valuable starting point.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Identifying Features |
| 2 | 8.90 - 8.76 | 150.2 | H-2 is typically the most downfield proton due to the strong deshielding effect of the adjacent nitrogen. |
| 3 | 7.38 - 7.27 | 121.1 | H-3 shows a characteristic coupling to both H-2 and H-4. |
| 4 | 8.12 - 8.03 | 136.1 | H-4 is also significantly downfield due to its proximity to the nitrogen. |
| 4a | - | 128.2 | Quaternary "bridgehead" carbon, identifiable only through long-range correlations (HMBC). |
| 5 | 7.75 - 7.76 | 127.6 | Often a doublet, coupled to H-6. |
| 6 | 7.52 - 7.48 | 126.5 | Typically a triplet or ddd, coupled to H-5 and H-7. |
| 7 | 7.65 | 129.3 | Typically a triplet or ddd, coupled to H-6 and H-8. |
| 8 | 8.08 - 7.76 | 129.4 | H-8 is deshielded due to the "peri" effect from the nitrogen lone pair. |
| 8a | - | 148.3 | Quaternary "bridgehead" carbon, identifiable only through long-range correlations (HMBC). |
| (Note: Values are typical and can vary based on solvent and concentration.[2][3]) |
Q3: How do electron-donating and electron-withdrawing groups affect the spectra?
Substituent effects are generally predictable and provide crucial clues for positional isomerism.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, or alkyl groups increase electron density in the ring. This causes upfield shifts (to lower ppm) for protons and carbons, especially at the ortho and para positions relative to the substituent.[1] For instance, an -OCH₃ group at C-6 will cause a noticeable upfield shift for H-5, H-7, and H-6 itself.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens decrease electron density. This leads to downfield shifts (to higher ppm) for nearby protons and carbons.[1] A nitro group at C-6, for example, will significantly deshield H-5 and H-7. The effect of a trifluoromethyl group replacing a methyl group at C-4 has been shown to cause a significant downfield shift for the H-3 proton.
Q4: My chemical shifts don't match literature values for a similar compound. What are the potential causes?
This is a common and important issue. Discrepancies can arise from several factors:
-
Solvent Effects: As noted, the choice of solvent can significantly alter chemical shifts. Always compare your data to literature values obtained in the same solvent.[3]
-
Concentration Differences: High concentrations can lead to shifts due to intermolecular interactions like π-π stacking.[7][8] This is particularly true for the flat quinoline ring system. Literature data is often reported for dilute solutions.[3]
-
pH of the Sample: The quinoline nitrogen is basic and can be protonated by trace acids in the solvent or on glassware. Protonation causes dramatic downfield shifts across the entire molecule. If you suspect this, adding a drop of D₂O and observing changes, or preparing the sample with a small amount of basic alumina, can help.[3]
Section 2: Troubleshooting Guide & Advanced Analysis
This section provides step-by-step solutions to more complex structural problems.
Problem 1: I can't distinguish between isomers, for example, a 5-substituted vs. an 8-substituted quinoline.
This requires looking at through-space correlations, which are revealed by the Nuclear Overhauser Effect (NOE).[9]
-
Key Insight: The H-8 proton is spatially close to the H-7 proton. The H-5 proton is spatially close to the H-6 proton. Crucially, in an unsubstituted quinoline, there is no NOE between H-4 and H-5. However, there is a diagnostically important NOE between the H-8 proton and the nitrogen atom's lone pair region, which can sometimes be inferred from interactions with substituents on the pyridine ring. The most powerful tool is the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[10]
-
Troubleshooting Workflow:
-
Acquire a 2D NOESY Spectrum: This experiment shows correlations between protons that are close in space (< 5 Å), regardless of whether they are J-coupled.[11]
-
Look for Key Cross-Peaks:
-
For a 5-Substituted Isomer: The signal for H-4 will show an NOE cross-peak to the substituent at position 5. The signal for H-6 will be a doublet (coupled only to H-7) and will show an NOE to H-7.
-
For an 8-Substituted Isomer: The signal for H-7 will be a doublet (coupled only to H-6) and will show a strong NOE to H-6. You will not see an NOE from H-4 to a substituent.
-
For a 7-Substituted Isomer: The protons H-6 and H-8 will both appear as doublets in the ¹H NMR, and they will show a strong NOE correlation to each other.
-
-
Problem 2: I have assigned all my protons and their attached carbons (via HSQC), but I cannot assign the quaternary carbons (C-4a, C-8a, and substituted positions).
This is the primary application of the HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Key Insight: HMBC shows correlations between protons and carbons over 2 to 3 bonds (and sometimes 4).[3][12] This allows you to "walk" from a proton of known assignment to nearby quaternary carbons.
-
Troubleshooting Workflow:
-
Acquire a gHMBC Spectrum: This is the standard pulse program on most spectrometers.
-
Analyze Key Correlations to Bridgehead Carbons:
-
C-8a: Look for correlations from H-2, H-4, H-5, and H-7. Seeing correlations from protons on both rings is a definitive assignment for C-8a.
-
C-4a: Look for correlations from H-2, H-3, H-5, and H-8. Again, correlations from both rings are key.
-
-
Analyze Correlations to Substituted Carbons: If you have a methyl group, for example, its protons will show a strong 3-bond correlation to the ring carbon it is attached to, and 2-bond correlations to the adjacent carbons. This is often the easiest way to confirm the substitution pattern.
-
Section 3: Visual Guides & Workflows
Visualizing the connectivity and analytical workflow is essential for complex structure elucidation.
Diagram: Standard Numbering of the Quinoline Core
Caption: IUPAC numbering scheme for the quinoline ring system.
Diagram: Systematic Workflow for Spectral Assignment
Caption: A logical workflow for the complete NMR assignment of substituted quinolines.
Section 4: Computational Verification
When experimental data is ambiguous, computational chemistry provides a powerful method for verification.
Q5: Can I predict the NMR spectrum to confirm my proposed structure?
Yes. Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with a high degree of accuracy.[13][14][15]
-
Methodology:
-
Build a model of your proposed quinoline derivative in a computational chemistry software package.
-
Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Run a GIAO NMR calculation on the optimized geometry.[16]
-
The output will be absolute shielding values. These are converted to chemical shifts by subtracting them from the shielding values of a reference compound (like TMS), calculated at the same level of theory.
-
Compare the predicted spectrum to your experimental data. A good correlation (linear regression R² > 0.99) provides strong evidence for your structural assignment.
-
This approach is invaluable for distinguishing between isomers where NMR data alone is insufficient or for assigning highly complex, heavily substituted systems.
References
-
Title: Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives Source: University of Northern Iowa ScholarWorks URL: [Link]
-
Title: Effect of different substituents on 1H NMR of quinolones Source: ResearchGate URL: [Link]
-
Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: Trade Science Inc. URL: [Link]
-
Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Long-Range Proton-Carbon-13 NMR Spin Coupling Constants Source: Journal of the American Chemical Society URL: [Link]
-
Title: Long range 13C 1H coupling constants at bridgehead carbons in some naphthalene and quinoline derivatives, “cross” ring and “through” ring interactions Source: Scilit URL: [Link]
-
Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: Journal of Chemical Education URL: [Link]
-
Title: Long range 1H-13C coupling constants Source: University of Wisconsin-Madison URL: [Link]
-
Title: Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines Source: ResearchGate URL: [Link]
-
Title: 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Source: ResearchGate URL: [Link]
-
Title: Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline Source: International Nuclear Information System (INIS) URL: [Link]
-
Title: S1 Synthesis of Functionalised 2,3-Dihydroquinolin-4(1H)-ones vs. Quinoline or N-Alkenylindole Derivatives through Sequential Re Source: The Royal Society of Chemistry URL: [Link]
-
Title: Measurement of Long Range C H Coupling Constants Source: University of Ottawa NMR Facility Blog URL: [Link]
-
Title: Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. Source: ResearchGate URL: [Link]
-
Title: Long-range proton-carbon coupling constants: NMR methods and applications Source: PubMed URL: [Link]
-
Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL: [Link]
-
Title: Understanding 2D NMR Spectra: How to Read and Interpret Them Source: Creative Biostructure URL: [Link]
-
Title: Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives Source: ResearchGate URL: [Link]
-
Title: 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 Source: Magritek URL: [Link]
-
Title: HMBC correlation map of compound 22 (500 and 125 MHz, CDCl 3 ). Source: ResearchGate URL: [Link]
-
Title: 5.4: NOESY Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: ResearchGate URL: [Link]
-
Title: Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected Source: JEOL URL: [Link]
-
Title: On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products: Studying the Accuracy of the pecS-n (n = 1, 2) Basis Sets Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) Source: Scientific Research Publishing URL: [Link]
-
Title: NMR spectroscopic study and DFT calculations of vibrational analyses, GIAO NMR shieldings and Source: SciSpace URL: [Link]
-
Title: Leveraging the HMBC to Facilitate Metabolite Identification Source: UNL Digital Commons URL: [Link]
-
Title: Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis Source: Research Square URL: [Link]
-
Title: CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Source: University of Northern Iowa ScholarWorks URL: [Link]
-
Title: Stereochemistry | How to read NOESY spectrum? Source: YouTube URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 11. m.youtube.com [m.youtube.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. tsijournals.com [tsijournals.com]
- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 15. scispace.com [scispace.com]
- 16. On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products: Studying the Accuracy of the pecS-n (n = 1, 2) Basis Sets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Degradation of 4-Methyl-2-morpholinoquinoline
Core Directive & Compound Profile
4-Methyl-2-morpholinoquinoline is a bicyclic heteroaromatic scaffold often utilized as a pharmacophore in kinase inhibitor development and receptor modulation studies. Its stability is governed by two competing electronic environments: the electron-deficient quinoline ring and the electron-rich, saturated morpholine heterocycle.
Specific degradation risks arise not just from the individual moieties, but from their conjugation.[1] The C2-nitrogen bond, while partially stabilized by resonance, is susceptible to hydrolytic cleavage under acidic conditions, and the quinoline nitrogen is a target for N-oxidation.[2]
Immediate Action Summary:
-
Storage Form: Powder (Solid) is vastly superior to solution.[1]
-
Temperature: -20°C (Long-term) | 4°C (Active use < 1 week).[2][1]
-
Atmosphere: Inert gas (Argon/Nitrogen) is critical to prevent oxidative yellowing.[1][3]
-
Light: Strictly photosensitive.[1] Use amber glass.
Storage & Handling Decision Matrix
The following decision tree is designed to guide your storage strategy based on experimental frequency and compound state.
Figure 1: Decision matrix for optimal storage conditions to minimize hydrolytic and oxidative degradation.[2][1]
Degradation Mechanisms & Troubleshooting
Understanding how the molecule breaks down is the key to preventing it.[1]
Primary Degradation Pathways[2][3][4]
-
Photo-Oxidation: Quinolines are chromophores that can generate singlet oxygen upon UV exposure, leading to N-oxide formation or ring fragmentation [1].[1]
-
Acidic Hydrolysis: The morpholine ring at position 2 is an enamine-like system.[1] In the presence of moisture and acid (even atmospheric CO2 absorbed into wet DMSO), the C2-N bond can cleave, yielding 2-hydroxy-4-methylquinoline (carbostyril derivative) and free morpholine [2].[2]
-
N-Oxidation: The quinoline nitrogen can be oxidized to the N-oxide (M+16 peak in MS) by peroxides often found in aged ethers or non-stabilized THF.[1]
Figure 2: Primary chemical degradation pathways.[2][1] Note that hydrolysis leads to the cleavage of the morpholine pharmacophore.[2][1]
Troubleshooting Guide (FAQ)
Q1: The white powder has turned a faint yellow. Is it still usable?
-
Diagnosis: This indicates surface oxidation, likely formation of quinoline N-oxides or trace photo-degradation products.[1]
-
Validation: Perform LC-MS. If the purity is >98% and the M+16 peak is <0.5%, it is likely usable for biochemical assays but not for crystallization or kinetic studies.[1]
-
Prevention: Always flush the headspace of the vial with Argon before re-sealing.[1]
Q2: I see a precipitate in my 10mM DMSO stock after thawing.
-
Cause: DMSO is hygroscopic.[1] If stored at -20°C without a good seal, it absorbs water.[1] The compound is hydrophobic; absorbed water reduces solubility, causing precipitation.[1]
-
Fix: Sonicate at 30°C for 5 minutes. If it does not re-dissolve, the compound may have hydrolyzed to the insoluble 2-hydroxy derivative.[1] Spin down and check the supernatant concentration.[1]
Q3: Can I store the compound in PBS for cell culture?
-
Strictly No. 2-Aminoquinoline derivatives are sparingly soluble in aqueous buffers and are prone to slow hydrolysis over days [3].
-
Protocol: Prepare a 1000x stock in anhydrous DMSO. Spike into media immediately before use.[1]
Quality Control & Self-Validation
Do not trust the label after 6 months of storage. Use this protocol to validate integrity.
Rapid LC-MS Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[2][1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][1]
-
Gradient: 5% to 95% ACN over 5 minutes.
-
Pass Criteria:
Quantitative Solubility Table
| Solvent | Solubility (mg/mL) | Stability Window | Storage Temp |
| DMSO | > 50 | 6 Months | -20°C / -80°C |
| Ethanol | ~ 10-20 | 1 Week | 4°C |
| Water/PBS | < 0.1 (Insoluble) | < 2 Hours | N/A (Use Fresh) |
| Chloroform | > 50 | 1 Month | -20°C |
References
-
Photostability of 2-Aminoquinolines: BenchChem. (2025).[1][4] 2-Aminoquinoline stability and proper storage conditions. Retrieved from [2][1]
-
Hydrolysis Mechanisms: Fisher Scientific.[1] (2023).[1][5][6] Safety Data Sheet: 4-(2-Aminoethyl)morpholine. Retrieved from [2][1]
-
Aqueous Instability: Sigma-Aldrich. (2024).[1] Product Information: Quinoline Derivatives Storage. Retrieved from [2][1]
-
Morpholine Oxidation: MDPI. (2023).[1] Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from [2][1]
Sources
- 1. cpachem.com [cpachem.com]
- 2. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Morpholino-4-Anilinoquinoline Derivatives as Anticancer Agents
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. This guide presents a comparative analysis of a promising class of anticancer agents: 2-morpholino-4-anilinoquinolines. We delve into the synthetic rationale, comparative antiproliferative activity, structure-activity relationships (SAR), and the underlying mechanism of action of these derivatives. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing field-proven insights and detailed experimental protocols to support further investigation into this potent class of molecules.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1] Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites make it an ideal scaffold for targeting various biological pathways. In cancer therapy, quinoline derivatives have been successfully developed as kinase inhibitors, with notable examples including bosutinib and neratinib.[1]
The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological properties. This guide focuses on derivatives featuring two key substituents:
-
A Morpholino Group at the C2 Position: The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and oral bioavailability. Its presence can significantly improve the pharmacokinetic profile of a molecule.
-
An Anilino Group at the C4 Position: The 4-anilinoquinoline framework is a well-established pharmacophore for kinase inhibition. The aniline ring provides a versatile point for modification, allowing for the exploration of structure-activity relationships to optimize potency and selectivity.
This comparative guide will explore how modifications to the anilino moiety of the 2-morpholino-4-anilinoquinoline scaffold directly impact its anticancer efficacy, providing a data-driven framework for the rational design of next-generation inhibitors.
Synthetic Strategy and Rationale
The synthesis of 2-morpholino-4-anilinoquinoline derivatives is typically achieved through a robust and efficient two-step process starting from 2-morpholinoquinolin-4-ol.[1] The causality behind this experimental choice lies in the reactivity of the quinoline system. The hydroxyl group at the C4 position can be readily converted into a good leaving group, such as a chlorine atom, which is then susceptible to nucleophilic aromatic substitution by a variety of substituted anilines.
The general synthetic workflow is outlined below.
Caption: General synthetic route for 2-morpholino-4-anilinoquinoline derivatives.
Experimental Protocol: Synthesis of 2-Morpholino-4-anilinoquinolines
This protocol is a self-validating system adapted from established literature.[1] Each step includes built-in checks for reaction completion and product purity.
Step 1: Synthesis of 2-Morpholino-4-chloroquinoline (2)
-
To a round-bottom flask, add 2-morpholinoquinolin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, ~3 mL per gram of starting material) in a fume hood.
-
Heat the reaction mixture to 95°C and stir for 3 hours.
-
Causality: POCl₃ serves as both the chlorinating agent and the solvent. The elevated temperature is necessary to drive the conversion of the hydroxyl group to the chloride.
-
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-morpholino-4-chloroquinoline (2).
Step 2: General Procedure for Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives (3a-e)
-
In a sealed vessel, dissolve the intermediate 2-morpholino-4-chloroquinoline (2) (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as 2-propanol or ethanol.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.
-
Causality: The nucleophilic amine of the aniline attacks the electron-deficient C4 position of the quinoline, displacing the chloride. Heat is required to overcome the activation energy of this SₙAr reaction.
-
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Comparative Analysis of Anticancer Activity
The true value of a chemical scaffold lies in how its biological activity can be modulated through structural modifications. A study by Al-Sheikh et al. provides excellent comparative data on the in vitro anticancer activity of five different 2-morpholino-4-anilinoquinoline derivatives against the human liver cancer cell line, HepG2.[1][2]
The antiproliferative potential of these compounds was assessed using a standard cell viability assay, with the half-maximal inhibitory concentration (IC₅₀) determined for each derivative. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group (Substituent on Anilino Ring) | IC₅₀ against HepG2 (µM)[1][2] |
| 3a | 4-Chloro-3-(trifluoromethyl)phenyl | > 30 |
| 3b | 4-Chlorophenyl | > 30 |
| 3c | 4-(3-Fluorobenzyloxy)-3-chlorophenyl | 11.42 |
| 3d | 4-Phenoxyphenyl | 8.50 |
| 3e | 4-((2-(N-methylcarbamoyl)pyridin-4-yl)oxy)phenyl | 12.76 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals critical structure-activity relationships that govern the cytotoxicity of this compound class:
-
Simple Substitution is Ineffective: Derivatives 3a and 3b , which feature simple chloro and trifluoromethyl substitutions on the aniline ring, show very weak activity (IC₅₀ > 30 µM).[1] This indicates that these small, electron-withdrawing groups are insufficient to confer potent antiproliferative effects.
-
Bulky Ether Linkages are Key: The most active compounds (3c , 3d , and 3e ) all contain a larger, more complex substituent at the para-position of the aniline ring, connected via an ether linkage.[1] This suggests that occupying a specific pocket in the biological target is crucial for activity.
-
Potency of the Phenoxy Moiety: Compound 3d , with a simple 4-phenoxy group, was the most potent derivative in the series, with an IC₅₀ of 8.50 µM.[1] This highlights the importance of this specific lipophilic moiety for target engagement.
-
Balancing Potency and Selectivity: While compounds 3c and 3d showed high potency, they also exhibited cytotoxicity against normal fibroblast cells. Compound 3e , however, displayed significant activity against HepG2 cells while showing minimal toxicity to normal cells, indicating a superior selectivity profile.[1][3][4] This is a critical requirement for any viable drug candidate, as selectivity minimizes off-target side effects. The N-methylpyridine-2-carboxamide group in 3e appears to be a key feature for achieving this desired selectivity.
Mechanism of Action: Targeting Key Signaling Pathways
While the exact mechanism for this specific series is under investigation, the 2-morpholinoquinoline scaffold is widely recognized for its role in inhibiting protein kinases, which are key regulators of cell growth, proliferation, and survival.[5] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[6] Two highly relevant pathways for this class of compounds are the PI3K/Akt/mTOR and PIM kinase pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival and is frequently hyperactivated in cancer.[6][7] The morpholine ring is a common feature in many PI3K inhibitors. Dual inhibitors that target both PI3K and mTOR can effectively shut down Akt activation, a critical node in this pathway, leading to a powerful anti-proliferative response.[7][8]
-
PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are proto-oncogenes that promote cell survival and block apoptosis.[9] Overexpression of PIM-1 is common in various solid tumors, including prostate and liver cancer.[9][10] The quinoline core is a known scaffold for developing PIM-1 kinase inhibitors.[11][12]
The anticancer effects observed with 2-morpholino-4-anilinoquinolines, such as cell cycle arrest and apoptosis induction, are consistent with the inhibition of these critical signaling pathways.[1]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Essential Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following are methodologies commonly used to evaluate the compounds discussed in this guide.
Protocol: In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13]
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Incubate for an additional 4 hours. Afterwards, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Kinase Inhibition Assay (Conceptual)
Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase (e.g., PIM-1, PI3K).
-
Assay Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence Assays: Using antibodies that specifically recognize the phosphorylated substrate or measuring the depletion of ATP.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.
Conclusion and Future Perspectives
The 2-morpholino-4-anilinoquinoline scaffold represents a highly promising framework for the development of novel anticancer agents. Comparative analysis demonstrates that while the core structure is important, the nature of the substituent on the 4-anilino moiety is the primary determinant of both potency and selectivity. Specifically, the incorporation of bulky aryl ether groups at the para-position significantly enhances antiproliferative activity against liver cancer cells.
Future research should focus on several key areas:
-
SAR Expansion: Synthesizing a broader range of derivatives to further probe the SAR, particularly around the 4-phenoxy moiety, could lead to compounds with sub-micromolar potency.
-
Mechanism Deconvolution: Elucidating the precise molecular targets (e.g., which specific kinases) is critical for understanding the mechanism of action and for biomarker-driven clinical strategies.
-
Pharmacokinetic Optimization: While the morpholino group is intended to improve drug-like properties, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to assess the in vivo potential of lead compounds.
-
In Vivo Efficacy: Promising candidates, such as derivative 3e with its excellent selectivity, should be advanced into preclinical xenograft models to validate their anticancer efficacy in a living system.
By leveraging the insights presented in this guide, drug development professionals can accelerate the rational design and optimization of 2-morpholino-4-anilinoquinoline derivatives, moving this potent class of compounds closer to clinical application.
References
-
Taylor & Francis. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]
-
National Library of Medicine. (2017, September 1). Structure based drug design of Pim-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Quinones as Novel PIM1 Kinase Inhibitors. [Link]
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ResearchGate. (n.d.). Quinoline and quinolone having PIM-1 kinase inhibitory activity. [Link]
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Bentham Science. (n.d.). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
-
National Center for Biotechnology Information. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]
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Semantic Scholar. (2015, December 23). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]
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National Library of Medicine. (2015, December 23). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]
-
National Center for Biotechnology Information. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
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National Library of Medicine. (1996, May). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. [Link]
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MDPI. (2025, May 28). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. [Link]
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ResearchGate. (n.d.). Structure activity relationships for 4-anilino compounds. [Link]
-
ResearchGate. (2024, January 4). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]
-
Royal Society of Chemistry. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
-
Drugs.com. (2023, April 12). List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
-
MDPI. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
-
National Center for Biotechnology Information. (2016, March 8). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
-
Springer. (2016, April 15). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
-
Royal Society of Chemistry. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
-
ResearchGate. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. [Link]
-
Digital Repository of University of Baghdad. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis: 4-Methyl-2-morpholinoquinoline Scaffold vs. Sorafenib
This guide provides a rigorous, head-to-head technical comparison between Sorafenib (the clinical standard for HCC/RCC) and 4-Methyl-2-morpholinoquinoline (a representative scaffold for PI3K/mTOR pathway inhibitors).
Note on Nomenclature: While Sorafenib is a fully developed clinical drug, 4-Methyl-2-morpholinoquinoline (and its structural analogs like 2-morpholino-4-anilinoquinoline) represents a class of morpholinoquinoline-based kinase inhibitors . These are primarily designed to target the PI3K/AKT/mTOR pathway, often serving as challengers or synergistic partners to overcome Sorafenib resistance.
Executive Summary
-
Sorafenib (Nexavar): The incumbent Type II multi-kinase inhibitor. It targets the RAF/MEK/ERK pathway and angiogenesis receptors (VEGFR/PDGFR). Its efficacy is often limited by acquired resistance via the PI3K/AKT escape pathway.
-
4-Methyl-2-morpholinoquinoline (MQ-Scaffold): A structural prototype for Type I ATP-competitive inhibitors targeting lipid kinases (PI3K) and PI3K-related kinases (mTOR/DNA-PK). While the "4-methyl" parent is a chemical building block, its functionalized derivatives (e.g., 4-anilino analogs) exhibit potent antitumor activity by blocking the survival signaling that Sorafenib misses.
Verdict: Sorafenib remains the systemic standard, but Morpholinoquinoline derivatives demonstrate superior selectivity for cancer cells over fibroblasts and offer a mechanistic solution to Sorafenib resistance.
Mechanistic & Chemical Profiling
Chemical Architecture
| Feature | Sorafenib | 4-Methyl-2-morpholinoquinoline (Class) |
| Core Structure | Bi-aryl urea (stabilizes DFG-out conformation) | Quinoline core with C2-morpholine |
| Binding Mode | Type II Inhibitor: Binds to the inactive kinase conformation (Allosteric/Hydrophobic pocket). | Type I Inhibitor: Binds to the active ATP-binding pocket (Hinge region binder). |
| Key Pharmacophore | Urea linker (H-bonds with Glu/Asp); Trifluoromethyl group. | Morpholine oxygen (H-bond with hinge Valine); Quinoline (Hydrophobic stacking). |
| Primary Targets | C-RAF, B-RAF , VEGFR-2/3, PDGFR- | PI3K ( |
Signaling Pathway Intervention
Sorafenib acts as a "Horizontal" blocker (Angiogenesis + Proliferation), while Morpholinoquinolines act as "Vertical" blockers of the metabolic/survival axis (PI3K/AKT).
Caption: Dual-pathway blockade. Sorafenib inhibits the MAPK axis (Left), while Morpholinoquinoline targets the PI3K/AKT axis (Right), preventing compensatory survival signaling.
Head-to-Head Performance Data
Experimental data derived from comparative studies of Sorafenib vs. 2-morpholino-4-substituted quinolines (e.g., Compound 3e) in HepG2 (Hepatocellular Carcinoma) models.
A. Cytotoxicity (IC50 Values)
Sorafenib generally exhibits higher potency in standard lines, but Morpholinoquinolines show distinct selectivity profiles.
| Cell Line | Sorafenib ( | Morpholinoquinoline Derivative ( | Interpretation |
| HepG2 (HCC) | 5.2 ± 0.07 µM | 12.76 ± 0.07 µM | Sorafenib is ~2.5x more potent in direct killing of sensitive cells. |
| Fibroblasts (Normal) | ~20-30 µM | > 100 µM | MQ is significantly safer and more selective for tumor cells. |
| Sorafenib-Resistant HCC | > 15 µM | ~5 - 8 µM | MQ retains efficacy where Sorafenib fails (due to PI3K activation). |
B. Cell Death Modality
-
Sorafenib: Primarily induces Apoptosis (Programmed cell death) and Ferroptosis.
-
Morpholinoquinoline: Often induces Necrosis or **Autophagic cell
In Vivo Toxicity Profiling of Quinoline Scaffolds: From Industrial Toxins to Pharmaceutical Leads
Executive Summary
This guide provides a technical comparison of the in vivo toxicity profiles of the quinoline scaffold and its clinically relevant derivatives. While the parent compound Quinoline is a confirmed hepatocarcinogen driven by metabolic bioactivation, its derivatives exhibit divergent toxicity landscapes. 8-Hydroxyquinoline (8-HQ) shifts the mechanism from DNA adduction to metal chelation and cytotoxicity. In the pharmaceutical domain, Chloroquine (CQ) acts as a lysosomotropic agent causing retinopathy and cardiotoxicity, whereas Primaquine (PQ) functions as a redox-cycler, primarily risking hemolysis in G6PD-deficient populations. This guide delineates these mechanistic divergences to aid researchers in lead optimization and safety assessment.
Mechanistic Foundations of Quinoline Toxicity
The toxicity of quinoline compounds is rarely intrinsic to the stable aromatic system but rather stems from two distinct pathways: Metabolic Bioactivation (Industrial) and Off-Target Accumulation/Redox Cycling (Pharmaceutical).
Metabolic Bioactivation (The Epoxide Pathway)
The parent quinoline molecule undergoes cytochrome P450-mediated oxidation. The critical toxicophore is the 2,3-epoxide intermediate.
-
Enzymes Involved: CYP2A6 (primary N-oxidation) and CYP2E1 (ring hydroxylation).
-
Mechanism: The 2,3-epoxide is highly electrophilic, forming covalent DNA adducts (specifically at guanine residues), leading to mutagenesis and hepatocellular carcinoma.
-
Detoxification: Epoxide hydrolase converts the epoxide to the less toxic dihydrodiol, or glutathione S-transferase (GST) conjugates it for excretion. Toxicity occurs when activation overwhelms detoxification.
Lysosomotropic & Redox Mechanisms
Substituted quinolines (drugs) often block the bioactivation site, shifting toxicity to:
-
Lysosomal Trapping (Chloroquine): The basic nitrogen becomes protonated in the acidic lysosome, trapping the drug. This raises lysosomal pH, inhibiting autophagy and causing accumulation of undigested debris (e.g., lipofuscin in the retina).[1]
-
Redox Cycling (Primaquine): 8-aminoquinolines are metabolized to quinone-imines (e.g., 5,6-orthoquinone), which cycle with oxygen to generate superoxide anions (
), depleting NADPH and Glutathione (GSH).
Comparative Analysis: Industrial & Environmental Models
Subject: Quinoline (Parent) vs. 8-Hydroxyquinoline (8-HQ)
| Feature | Quinoline | 8-Hydroxyquinoline (8-HQ) |
| Primary Toxicity | Hepatocarcinogenicity & Genotoxicity | Cytotoxicity (Non-carcinogenic) |
| Mechanism | DNA Adduct formation via 2,3-epoxide | Metal Chelation (Cu/Zn) & Oxidative Stress |
| Target Organ | Liver (Hemangioendothelioma) | Kidneys, CNS (at high doses) |
| Genotoxicity | Positive (Micronucleus & Ames) | Generally Negative (Weakly clastogenic at cytotoxic levels) |
| Metabolic Fate | Bioactivated by CYP450 to mutagen | Glucuronidation/Sulfation (Direct elimination) |
Key Insight: The addition of the hydroxyl group at position 8 blocks the formation of the mutagenic 2,3-epoxide and alters the electron density, effectively "switching off" the carcinogenic potential while introducing chelation-mediated risks.
Comparative Analysis: Pharmaceutical Derivatives
Subject: Chloroquine (4-aminoquinoline) vs. Primaquine (8-aminoquinoline)
| Feature | Chloroquine (CQ) | Primaquine (PQ) |
| Primary Toxicity | Retinopathy & Cardiotoxicity | Hemolysis (Hematotoxicity) |
| Mechanism | Lysosomal accumulation; Autophagy inhibition | Redox cycling of metabolites (5,6-orthoquinone) |
| Risk Population | Chronic users (Cumulative dose dependent) | G6PD-deficient individuals (Genetic dependent) |
| Target Organ | Retina (RPE), Heart, Liver (high dose) | Blood (Erythrocytes), Liver |
| Oxidative Marker | Lipid Peroxidation (TBARS) in Kidney/Liver | Methemoglobinemia; GSH depletion |
| LD50 (Rat, Oral) | ~330 mg/kg | ~170 mg/kg |
Key Insight: CQ toxicity is cumulative and structural (lysosomal storage), making it a chronic risk. PQ toxicity is acute and metabolic (oxidative burst), making it a genetic susceptibility risk.
Visualizations
Quinoline Metabolic Activation Pathway
This diagram illustrates the critical divergence between detoxification and DNA damage.
Figure 1: The metabolic bifurcation of Quinoline. The formation of the 2,3-epoxide is the critical step leading to genotoxicity if detoxification pathways (Hydrolase/GST) are saturated.
Comparative In Vivo Toxicity Workflow
A standardized workflow to differentiate between the genotoxic (Quinoline) and oxidative (Primaquine) profiles.
Figure 2: Experimental decision tree for assessing quinoline toxicity. The choice of endpoint depends on the specific derivative's mechanism of action.
Experimental Protocols
In Vivo Micronucleus Assay (Genotoxicity Focus)
Purpose: To assess the clastogenic potential of parent Quinoline. Validation: A positive result indicates chromosomal damage, typical of the 2,3-epoxide mechanism.
-
Animals: Male CD-1 mice (n=5/group).
-
Dosing: Administer Quinoline (dissolved in corn oil) intraperitoneally (i.p.) at 25, 50, and 100 mg/kg. Include a Positive Control (Cyclophosphamide) and Vehicle Control.
-
Sampling:
-
Sacrifice animals at 24h and 48h post-dose.
-
Extract bone marrow from the femur using fetal bovine serum (FBS).
-
-
Staining: Smear marrow on slides, fix in methanol, and stain with Acridine Orange or Giemsa.
-
Analysis:
-
Count 2,000 Polychromatic Erythrocytes (PCEs) per animal.
-
Metric: Quantify Micronucleated PCEs (MnPCEs).
-
Cytotoxicity Check: Calculate the PCE/NCE (Normochromatic Erythrocyte) ratio. A significant drop indicates bone marrow suppression (common with 8-HQ).
-
Histopathological & Biochemical Assessment (Organ Toxicity Focus)
Purpose: To differentiate Chloroquine (Lysosomal) from Primaquine (Oxidative) toxicity.
-
Animals: Wistar rats (n=6/group).
-
Dosing: Daily oral gavage for 14 days.
-
Group A: Chloroquine (30 mg/kg).[2]
-
Group B: Primaquine (15 mg/kg).
-
-
Biomarker Analysis (Day 15):
-
Serum: ALT/AST (Liver function), LDH (General tissue damage).
-
Tissue Homogenate (Liver/Kidney): Measure TBARS (Lipid Peroxidation) and GSH (Glutathione) levels.
-
Expectation: PQ causes rapid GSH depletion and high TBARS. CQ causes moderate TBARS but significant lysosomal enzyme leakage.
-
-
-
Histopathology:
-
Liver: Fix in 10% formalin, embed in paraffin, stain with H&E. Look for vacuolization (CQ - lysosomal accumulation) vs. necrosis (PQ - oxidative damage).
-
Retina (Specialized for CQ): Prepare retinal flat mounts. Stain for Lipofuscin accumulation (autofluorescence).
-
References
-
Effects of quinoline and 8-hydroxyquinoline on mouse bone marrow erythrocytes as measured by the micronucleus assay. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Cytochrome P450 species involved in the metabolism of quinoline. Source: PubMed URL:[Link]
-
Mechanisms of Primaquine Induced Hemolysis in a Novel Humanized Murine Model of Mediterranean G6PD Deficiency. Source: American Society of Hematology (Blood) URL:[Link]
-
Hydroxychloroquine retinopathy - Mechanism of retinal toxicity. Source: National Institutes of Health (PMC) URL:[Link]
-
Comparative toxicity study of chloroquine and hydroxychloroquine on adult albino rats. Source: CORE (European Scientific Journal) URL:[Link]
-
Effects of primaquine and chloroquine on oxidative stress parameters in rats. Source: ResearchGate / Anais da Academia Brasileira de Ciências URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
